2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2,5-dipyridin-4-yl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDBUNOBHAOPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(S2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165224 | |
| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15311-09-8 | |
| Record name | 4,4′-(1,3,4-Thiadiazole-2,5-diyl)bis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15311-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015311098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15311-09-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4,4'-(1,3,4-thiadiazole-2,5-diyl)di- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-bis(4-pyridyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.760 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-BIS(4-PYRIDYL)-1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E75HB7P3HY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic organic compound featuring a central 1,3,4-thiadiazole ring symmetrically substituted with two pyridyl groups at the 2 and 5 positions. This molecule is of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a member of the 1,3,4-thiadiazole class, it is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting its potential to interact with biological systems, including DNA replication processes. The presence of pyridyl moieties further enhances its potential for biological activity and coordination chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its potential as an antimicrobial and anticancer agent.
Chemical Properties and Structure
This compound is a symmetrical molecule with the chemical formula C₁₂H₈N₄S[1]. The core of the molecule is a five-membered 1,3,4-thiadiazole ring, which is an aromatic heterocycle containing one sulfur and two nitrogen atoms. This ring is substituted at its 2 and 5 positions with 4-pyridyl groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₄S | [1] |
| Molecular Weight | 240.29 g/mol | [1] |
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole | |
| CAS Number | 15311-09-8 | [1] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis
General Experimental Protocol for Synthesis
The synthesis of 2,5-bis(aryl)-1,3,4-thiadiazoles can be achieved through the acid-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides. The precursor, 1,4-di(isonicotinoyl)thiosemicarbazide, would be required for the synthesis of this compound.
Step 1: Synthesis of 1,4-Di(isonicotinoyl)thiosemicarbazide
Isonicotinic acid hydrazide is reacted with isothiocyanic acid (or a salt thereof) to form the corresponding thiosemicarbazide.
Step 2: Cyclization to form this compound
The 1,4-di(isonicotinoyl)thiosemicarbazide is then subjected to dehydrative cyclization using a strong acid such as concentrated sulfuric acid.
Biological Activities
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. While specific quantitative data for this compound is limited in the public domain, the activities of closely related analogues suggest its potential in these areas.
Antimicrobial Activity
Numerous 2,5-disubstituted 1,3,4-thiadiazoles containing pyridyl moieties have demonstrated potent antimicrobial activity. For instance, various derivatives have been found to be active against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MIC) often in the low microgram per milliliter range[2].
Table 2: Antimicrobial Activity of Representative Pyridyl-Substituted 1,3,4-Thiadiazoles
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Benzylamino-5-(2-pyridyl)-1,3,4-thiadiazole | Staphylococcus aureus | < 3.6 mg/ml | [2] |
| 2-Benzylamino-5-(2-pyridyl)-1,3,4-thiadiazole | Escherichia coli | < 3.6 mg/ml | [2] |
| 2-Phenylamino-5-(3-pyridyl)-1,3,4-thiadiazole | Staphylococcus aureus | < 3.6 mg/ml | [2] |
| 2-Phenylamino-5-(3-pyridyl)-1,3,4-thiadiazole | Escherichia coli | < 3.6 mg/ml | [2] |
Note: Data for the specific compound this compound is not available. The table shows data for analogous compounds to indicate the potential activity of the scaffold.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the compound can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of the Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Anticancer Activity
The 1,3,4-thiadiazole ring is a key structural motif in a number of compounds with demonstrated anticancer activity. These compounds are thought to exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation and survival, and the induction of apoptosis.
While specific IC₅₀ values for this compound are not available in the reviewed literature, numerous other 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines.
Potential Signaling Pathways
Derivatives of 1,3,4-thiadiazole have been reported to interfere with several signaling pathways implicated in cancer progression. These include pathways involved in cell cycle regulation, apoptosis, and angiogenesis.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of this compound against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
This compound is a molecule with significant potential in both medicinal chemistry and materials science. Its structural features, particularly the presence of the 1,3,4-thiadiazole core and pyridyl substituents, suggest a likelihood of diverse biological activities. While specific experimental data for this compound remains limited in publicly accessible literature, the known properties of analogous compounds provide a strong rationale for its further investigation as a potential antimicrobial and anticancer agent. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis and biological evaluation of this promising molecule. Further research is warranted to fully elucidate its therapeutic potential and mechanism of action.
References
An In-depth Technical Guide to 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in coordination chemistry and materials science. Its rigid, planar structure, coupled with the presence of multiple nitrogen and sulfur heteroatoms, imparts unique properties that make it a versatile building block for the synthesis of advanced materials such as Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development and materials science.
Chemical Structure and Identification
This compound consists of a central 1,3,4-thiadiazole ring symmetrically substituted with two pyridyl groups at the 2 and 5 positions. The nitrogen atoms of the pyridine rings and the thiadiazole ring act as potential coordination sites, making it an excellent ligand for the construction of coordination polymers and MOFs.
Systematic Name: 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole[1] Synonyms: 4,4'-(1,3,4-Thiadiazole-2,5-diyl)dipyridine, Bpy-tdz CAS Number: 15311-09-8[1] Molecular Formula: C₁₂H₈N₄S[1] Molecular Weight: 240.29 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Physical State | White to off-white powder | |
| Melting Point | 242 °C | |
| Boiling Point (Predicted) | 475.9 ± 55.0 °C | |
| Density (Predicted) | 1.42 g/cm³ | |
| Solubility | Sparingly soluble in common organic solvents such as ethanol, methanol, and dimethylformamide (DMF). | |
| pKa (Predicted) | 3.55 ± 0.10 | |
| LogP (Predicted) | 2.25 |
Synthesis and Characterization
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the cyclization of two equivalents of a pyridine-containing precursor with a sulfur-containing reagent. One established method is the reaction of isonicotinic acid with thiocarbohydrazide.
Experimental Protocol: Synthesis from Isonicotinic Acid and Thiocarbohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (2 equivalents) and thiocarbohydrazide (1 equivalent).
-
Solvent and Catalyst: Add phosphorus oxychloride (POCl₃) as both the solvent and the dehydrating agent. The reaction is typically carried out in excess POCl₃.
-
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Caption: Synthetic workflow for this compound.
Characterization
The synthesized compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and purity.
Experimental Protocols for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is expected to show two sets of doublets in the aromatic region corresponding to the protons of the pyridine rings.
-
¹³C NMR: The spectrum will show characteristic signals for the carbon atoms of the pyridine and thiadiazole rings.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a KBr pellet of the sample or use an ATR accessory. The spectrum should exhibit characteristic absorption bands for C=N stretching of the thiadiazole and pyridine rings, and C-S stretching.
-
-
Mass Spectrometry (MS):
-
Use a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
-
X-ray Crystallography:
-
Single crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the molecule, including bond lengths and angles. Crystals can be grown by slow evaporation of a solution of the compound in a suitable solvent.
-
| Spectroscopic Data | Expected Values |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.8 (d, 4H, ortho-pyridyl), ~7.9 (d, 4H, meta-pyridyl) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C-thiadiazole), ~151, ~138, ~122 (C-pyridyl) |
| FTIR (KBr, cm⁻¹) | ~1600 (C=N), ~1400 (C-N), ~700 (C-S) |
Applications
The unique structural features of this compound make it a valuable component in several areas of research and development.
Metal-Organic Frameworks (MOFs)
The primary application of this compound is as an organic linker in the synthesis of MOFs.[2] The pyridyl nitrogen atoms readily coordinate with metal ions to form extended, porous structures. These MOFs have potential applications in:
-
Gas storage and separation: The porous nature of the MOFs allows for the selective adsorption and storage of gases.
-
Catalysis: The metal centers within the MOF can act as catalytic sites.
-
Sensing: The luminescence properties of some MOFs can be modulated by the presence of specific analytes, enabling their use as chemical sensors.[3]
Caption: Role in Metal-Organic Framework (MOF) synthesis.
Potential in Drug Development
While research on the specific biological activities of this compound is ongoing, the broader class of 1,3,4-thiadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including:
-
Antimicrobial activity: Many 1,3,4-thiadiazole derivatives have demonstrated efficacy against various bacterial and fungal strains.[4][5]
-
Anticancer activity: The thiadiazole scaffold is present in several compounds with potent anticancer properties.[6][7][8][9][10] The proposed mechanisms often involve the inhibition of key enzymes or the induction of apoptosis.
-
Other biological activities: Derivatives have also been investigated for their anti-inflammatory, anticonvulsant, and antiviral activities.
The rigid and planar nature of this compound, along with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting scaffold for the design of new therapeutic agents. Further research is needed to explore its specific biological targets and mechanisms of action.
Conclusion
This compound is a molecule with significant potential in both materials science and medicinal chemistry. Its well-defined structure and versatile coordination chemistry make it a key building block for the development of functional MOFs. Furthermore, its 1,3,4-thiadiazole core suggests a range of potential biological activities that warrant further investigation. This technical guide provides a foundational understanding of this compound, which will be valuable for researchers and professionals working at the interface of chemistry, materials science, and drug discovery.
References
- 1. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
In-Depth Technical Guide: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (CAS Number: 15311-09-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (CAS No. 15311-09-8). This document includes structured data on its properties, detailed experimental protocols for its synthesis, and an exploration of its potential biological activities, including relevant signaling pathways.
Chemical Identity and Physical Properties
This compound is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring substituted with two pyridyl groups at the 2 and 5 positions.[1] Its unique structure makes it a valuable building block in supramolecular chemistry and materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 15311-09-8 | [2][3][4] |
| Molecular Formula | C12H8N4S | [2][4] |
| Molecular Weight | 240.28 g/mol | [2][4] |
| IUPAC Name | 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole | [2] |
| Melting Point | 237-244 °C | |
| Boiling Point (Predicted) | 475.9 ± 55.0 °C | [4] |
| Density (Rough Estimate) | 1.3072 g/cm³ | [4] |
| XLogP3 | 1.5 | [2] |
| Topological Polar Surface Area | 79.8 Ų | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Exact Mass | 240.04696745 | [2] |
Experimental Protocols
Synthesis of this compound
While various methods exist for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a common approach involves the cyclization of diacylhydrazines with a sulfurizing agent or the reaction of acyl hydrazides with thiosemicarbazide followed by cyclization. A representative protocol is detailed below.
Experimental Protocol: Synthesis from Isonicotinic Hydrazide
This protocol describes a potential synthetic route starting from isonicotinic hydrazide.
Materials:
-
Isonicotinic hydrazide
-
Phosphorus pentasulfide (P4S10) or Lawesson's reagent
-
Anhydrous solvent (e.g., pyridine, toluene, or xylene)
-
Sodium bicarbonate solution
-
Recrystallization solvent (e.g., ethanol, water)[4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isonicotinic hydrazide in the anhydrous solvent.
-
Slowly add the sulfurizing agent (e.g., phosphorus pentasulfide or Lawesson's reagent) to the solution. The reaction is often exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into an ice-water bath to quench the reaction.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.[4]
Diagram 1: Synthetic Pathway for this compound
Caption: A simplified workflow for the synthesis of this compound.
Biological and Pharmacological Relevance
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5] The mesoionic character of the thiadiazole ring allows for enhanced membrane permeability, contributing to the bioavailability of these compounds.[6]
Potential Anticancer Activity and Signaling Pathways
Derivatives of 1,3,4-thiadiazole have been investigated as inhibitors of various enzymes implicated in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs).[7] While a specific signaling pathway for this compound has not been definitively elucidated, its structural similarity to other bioactive 1,3,4-thiadiazoles suggests potential interactions with key cancer-related pathways.
One such pathway involves the inhibition of tyrosine kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[7] By blocking the activity of these enzymes, 1,3,4-thiadiazole derivatives can disrupt downstream signaling cascades, leading to an anti-tumor effect.[7]
Diagram 2: Hypothetical Signaling Pathway Inhibition by a 1,3,4-Thiadiazole Derivative
Caption: A potential mechanism of action via tyrosine kinase inhibition.
Applications in Materials Science
The pyridyl nitrogen atoms in this compound serve as excellent coordination sites for metal ions. This property makes it a highly valuable ligand for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have shown promise in various applications, including gas storage, catalysis, and sensing.
Diagram 3: Coordination of this compound with Metal Ions
Caption: Formation of a Metal-Organic Framework using the title compound as a linker.
Safety Information
Based on available data, this compound is classified with the following hazard statements: Harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols.
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 15311-09-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
One-Pot Synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a common and efficient one-pot method for the synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The symmetrical nature of this molecule lends itself well to a direct, single-step synthetic approach from readily available starting materials.
Introduction
1,3,4-thiadiazole derivatives are a well-regarded class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2,5-disubstituted variants, in particular, offer a versatile scaffold for the development of novel therapeutic agents and functional materials. The one-pot synthesis of this compound detailed herein represents a streamlined and efficient method for obtaining this valuable compound.
Reaction Principle
The most common and direct one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the acid-catalyzed cyclization and dehydration reaction between a dicarbonyl precursor or two equivalents of a carboxylic acid with a sulfur-containing linking agent, typically thiocarbohydrazide or thiosemicarbazide. In the case of this compound, two equivalents of isonicotinic acid react with thiocarbohydrazide in the presence of a strong dehydrating acid, such as concentrated sulfuric acid or phosphorus oxychloride, which facilitates the formation of the stable 1,3,4-thiadiazole ring.
Experimental Protocol
This protocol outlines a representative one-pot synthesis of this compound from isonicotinic acid and thiocarbohydrazide using phosphorus oxychloride as the condensing agent.
Materials:
-
Isonicotinic acid
-
Thiocarbohydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ammonia solution (concentrated)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, a mixture of isonicotinic acid (2 equivalents) and thiocarbohydrazide (1 equivalent) is prepared.
-
Addition of Condensing Agent: The flask is cooled in an ice bath, and phosphorus oxychloride (a suitable excess) is added dropwise with continuous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is gradually heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
-
Neutralization: The acidic solution is neutralized by the slow addition of a concentrated ammonia solution until the mixture is alkaline. This will cause the crude product to precipitate.
-
Isolation and Purification: The precipitate is collected by vacuum filtration using a Buchner funnel and washed thoroughly with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes the key quantitative data for the one-pot synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Isonicotinic Acid | 2.0 equivalents |
| Thiocarbohydrazide | 1.0 equivalent |
| Reagents | |
| Phosphorus Oxychloride | Excess |
| Reaction Conditions | |
| Temperature | Reflux |
| Time | 2 - 4 hours |
| Product | |
| Yield | Variable, typically moderate to good |
| Appearance | Solid |
| Purification Method | Recrystallization (Ethanol) |
Logical Workflow of the Synthesis
The following diagram illustrates the key steps in the one-pot synthesis of this compound.
Caption: One-pot synthesis workflow.
Signaling Pathway of the Reaction Mechanism
The following diagram outlines the plausible reaction mechanism for the formation of the 1,3,4-thiadiazole ring.
Caption: Plausible reaction mechanism.
Conclusion
The one-pot synthesis of this compound is a robust and efficient method for accessing this important heterocyclic scaffold. The procedure is straightforward and utilizes readily available starting materials, making it a practical choice for both academic research and industrial drug development applications. Further optimization of reaction conditions, such as the choice of condensing agent and solvent, may lead to improved yields and purity.
Spectroscopic Profile of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
A complete set of experimentally-derived spectroscopic data for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is not available in the cited literature. The following tables summarize the expected and reported data for closely related 1,3,4-thiadiazole and pyridine-containing compounds. This information can serve as a reference for the characterization of this molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Note: Specific experimental data for this compound was not found. The chemical shifts below are estimates based on the analysis of similar structures.
| ¹H NMR (Expected) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Pyridyl-H | 8.7 - 8.9 | Doublet | ~ 6 | Protons ortho to the pyridine nitrogen |
| Pyridyl-H | 7.8 - 8.0 | Doublet | ~ 6 | Protons meta to the pyridine nitrogen |
| ¹³C NMR (Expected) | Chemical Shift (δ, ppm) | Assignment |
| Thiadiazole C2, C5 | 165 - 175 | Carbons of the 1,3,4-thiadiazole ring |
| Pyridyl C (ipso) | 140 - 150 | Pyridyl carbon attached to the thiadiazole ring |
| Pyridyl C (ortho) | 150 - 155 | Pyridyl carbons ortho to the nitrogen |
| Pyridyl C (meta) | 120 - 125 | Pyridyl carbons meta to the nitrogen |
For comparison, in a series of 2-amino-5-aryl-1,3,4-thiadiazoles, the carbons of the thiadiazole ring were observed in the range of 164–166 ppm and 178–181 ppm.
Table 2: Infrared (IR) Spectroscopic Data
Note: Specific experimental data for this compound was not found. The vibrational frequencies below are characteristic for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C=N (Thiadiazole & Pyridine) | 1600 - 1650 | Stretching |
| C-S (Thiadiazole) | 600 - 800 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
The PubChem database indicates the existence of an FTIR spectrum for this compound, typically acquired as a KBr wafer.
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Note: Specific experimental data for this compound was not found. The absorption maxima below are typical for similar aromatic heterocyclic systems.
| Solvent | Expected λmax (nm) | Electronic Transition |
| Methanol / Ethanol | 250 - 350 | π → π* |
For a related series of 1,3,4-thiadiazole derivatives, UV-Vis absorption bands were observed in the range of 245-353 nm.[1]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These methods are standard in organic chemistry and are applicable to the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of solvent signals that may overlap with analyte signals.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-800 nm). A baseline spectrum of the solvent-filled cuvette should be recorded first.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-Depth Technical Guide to 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole
IUPAC Name: 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole
This technical guide provides a comprehensive overview of 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis, and known biological activities, with a focus on its potential applications in medicinal chemistry.
Chemical and Physical Properties
2,5-di(pyridin-4-yl)-1,3,4-thiadiazole is a symmetrical molecule featuring a central 1,3,4-thiadiazole ring substituted with two pyridin-4-yl groups at the 2 and 5 positions.[1] This structural arrangement imparts specific physicochemical properties that are crucial for its biological activity and potential as a scaffold in drug design.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈N₄S | [1] |
| Molecular Weight | 240.29 g/mol | [1] |
| CAS Number | 15311-09-8 | [2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 243-245 °C |
Synthesis of 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is a well-established process in organic chemistry. Several synthetic routes have been reported for the preparation of the title compound and its derivatives. A common and effective method involves the cyclization of thiosemicarbazides or the reaction of acid hydrazides with a sulfur source.
Experimental Protocol: Synthesis from Isonicotinic Hydrazide
A prevalent method for synthesizing 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole involves the reaction of isonicotinic hydrazide (isoniazid) with a cyclizing agent, such as carbon disulfide, in the presence of a base.
Materials:
-
Isonicotinic hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Formation of Potassium Dithiocarbazinate: A solution of isonicotinic hydrazide in ethanol is treated with an equimolar amount of potassium hydroxide. To this basic solution, carbon disulfide is added dropwise with stirring at a low temperature (0-5 °C). The reaction mixture is stirred for several hours to form the potassium dithiocarbazinate salt.
-
Cyclization: The intermediate salt is then subjected to cyclization. This can be achieved by heating the salt in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid. The reaction is typically refluxed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: After cooling, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water to remove any inorganic impurities, and then dried. The crude 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield the pure product.
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques:
-
¹H NMR: To confirm the presence and chemical environment of the pyridyl protons.
-
¹³C NMR: To identify the carbon atoms of the thiadiazole and pyridine rings.
-
FT-IR: To detect the characteristic vibrational frequencies of the C=N, C-S, and aromatic C-H bonds.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.
Biological Activities and Potential in Drug Development
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[3] This is attributed to the ability of the thiadiazole ring to participate in hydrogen bonding and its bioisosteric relationship with other five-membered heterocycles. While specific quantitative data for 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole is limited in publicly available literature, the general class of 2,5-disubstituted 1,3,4-thiadiazoles containing pyridyl moieties has demonstrated significant potential in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,3,4-thiadiazole derivatives.[4][5] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. The pyridyl substituents in 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole may enhance its interaction with biological targets.
Potential Signaling Pathways:
While the specific signaling pathways affected by 2,5-di(pyridin-4-yl)-1,3,4-thiadiazole have not been elucidated, related compounds have been shown to target several key pathways in cancer cells.
References
An In-depth Technical Guide on the Photophysical and Luminescent Properties of Pyridyl-Thiadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical and luminescent properties of pyridyl-thiadiazole compounds. These heterocyclic molecules have garnered significant interest in various scientific fields, including materials science and medicinal chemistry, owing to their intriguing electronic and emissive characteristics. This document details their synthesis, photophysical characterization, and the underlying mechanisms governing their luminescence, with a focus on providing actionable data and methodologies for researchers.
Introduction to Pyridyl-Thiadiazole Compounds
Pyridyl-thiadiazole derivatives are a class of organic compounds characterized by a central five-membered thiadiazole ring covalently linked to one or more pyridine rings. The combination of the electron-deficient thiadiazole moiety and the electron-withdrawing or coordinating pyridine unit gives rise to unique electronic structures and, consequently, interesting photophysical behaviors. These properties, including strong luminescence, large Stokes shifts, and sensitivity to the local environment, make them promising candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.
Synthesis of Pyridyl-Thiadiazole Derivatives
The synthesis of pyridyl-thiadiazole compounds typically involves the construction of the central 1,3,4-thiadiazole ring through cyclization reactions. A common and effective method is the Hantzsch thiazole synthesis, which involves the reaction of a pyridine thioamide with a phenacyl bromide derivative.
A general synthetic procedure is as follows:
-
Preparation of Pyridine Thioamides: The corresponding pyridine nitrile is converted to the thioamide.
-
Hantzsch Thiazole Synthesis: The pyridine thioamide is then reacted with a substituted phenacyl bromide in a suitable solvent, such as ethanol, often under reflux conditions, to yield the desired pyridyl-thiazole derivative. For the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, diacylhydrazines can be used as precursors, which are then cyclized using reagents like phosphorus oxychloride or Lawesson's reagent.
For instance, the synthesis of 2,5-bis(pyridin-4-yl)-1,3,4-thiadiazole can be achieved through the reaction of isonicotinoylhydrazine with phosphorus pentasulfide. Modifications to the pyridine and other aromatic substituents can be readily made to tune the electronic and photophysical properties of the final compound.
Photophysical Properties of Pyridyl-Thiadiazole Compounds
The photophysical properties of pyridyl-thiadiazole derivatives are dictated by their molecular structure, including the substitution pattern on the pyridine and thiadiazole rings, as well as the surrounding environment. Key parameters such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime are crucial for understanding and optimizing their performance in various applications.
Absorption and Emission Characteristics
Pyridyl-thiadiazole compounds typically exhibit absorption maxima in the ultraviolet (UV) to the near-visible region of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions. Upon excitation, these molecules often display strong fluorescence in the visible region. A notable feature of many pyridyl-thiadiazole derivatives is a large Stokes shift, which is the difference between the absorption and emission maxima. This property is advantageous in applications like fluorescence imaging as it minimizes self-absorption and improves signal-to-noise ratios.
The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) can significantly influence the photophysical properties. For example, 2-pyridyl and 4-pyridyl isomers have been found to exhibit better photophysical properties than their 3-pyridyl counterparts.
Quantitative Photophysical Data
The following tables summarize the photophysical data for a selection of pyridyl-thiadiazole and related compounds from the literature.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-thiadiazole | Chloroform | 433 | 505 | 0.81 | - | [1] |
| 2,5-bis[4-(hexyloxy)-2,2'-bithiophen-5-yl]-1,3,4-oxadiazole | Chloroform | 402 | 448 | 0.77 | - | [1] |
| 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole | Ethanol | 341 | 415 | 0.12 | - | |
| Novel benzo-bis(1,2,5-thiadiazole) fluorophore (SCH1100) | Water | - | ~1100 | ~0.002 | - | [2] |
Note: The quantum yield for 4-(4-Methoxyphenyl)-2-(pyridin-4-yl)thiazole was measured relative to naphthalene in ethanol (Φ_F = 0.12). Data for a wider range of pyridyl-thiadiazole compounds is an active area of research.
Experimental Protocols for Photophysical Characterization
Accurate determination of the photophysical properties of pyridyl-thiadiazole compounds is essential for their application. The following sections outline the standard methodologies for these measurements.
UV-Visible Absorption Spectroscopy
UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.
-
Sample Preparation: Solutions of the compound are prepared in a suitable spectroscopic grade solvent (e.g., ethanol, chloroform, DMSO) at a concentration that gives an absorbance value between 0.1 and 1 at the absorption maximum.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.
Steady-State Fluorescence Spectroscopy
Fluorescence emission and excitation spectra are measured using a spectrofluorometer.
-
Sample Preparation: Dilute solutions with an absorbance of less than 0.1 at the excitation wavelength are used to avoid inner filter effects.[3]
-
Emission Spectrum: The sample is excited at its absorption maximum (λ_abs), and the emitted light is scanned over a range of longer wavelengths.
-
Excitation Spectrum: The emission wavelength is fixed at the emission maximum (λ_em), and the excitation wavelength is scanned. The resulting spectrum should be similar in shape to the absorption spectrum.
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield can be determined using either a relative or an absolute method.
Relative Method: This is the more common approach and involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3]
-
Standard Selection: A standard is chosen that absorbs and emits in a similar spectral region to the sample.[3]
-
Data Acquisition: The absorption and fluorescence spectra of a series of concentrations of both the sample and the standard are recorded under identical experimental conditions (excitation wavelength, slit widths).[3]
-
Calculation: The quantum yield is calculated using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample^2 / n_standard^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Absolute Method: This method utilizes an integrating sphere to collect all the light emitted by the sample.[4]
-
Measurement: The sample is placed inside the integrating sphere and excited. The sphere collects both the emitted and scattered light.
-
Data Analysis: The number of absorbed and emitted photons is determined, and the quantum yield is calculated as the ratio of emitted to absorbed photons.[4]
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A pulsed light source (e.g., a laser diode or LED) excites the sample, and a sensitive detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to determine the fluorescence lifetime.
Mechanisms and Applications
The luminescent properties of pyridyl-thiadiazole compounds can be modulated by various external stimuli, making them suitable for sensing applications. For example, the coordination of metal ions to the pyridine nitrogen can lead to changes in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
Fluorescence Quenching Mechanisms
Fluorescence quenching can occur through several mechanisms, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET). In the context of chemosensors, the interaction of an analyte with the pyridyl-thiadiazole moiety can trigger one of these quenching pathways.
Experimental Workflow for Chemosensor Evaluation
The following diagram illustrates a typical workflow for evaluating the performance of a new pyridyl-thiadiazole compound as a fluorescent chemosensor.
Conclusion
Pyridyl-thiadiazole compounds represent a versatile class of luminophores with tunable photophysical properties. Their straightforward synthesis and robust fluorescence make them highly attractive for a range of applications, from materials science to analytical chemistry. This guide has provided a foundational understanding of their properties and the experimental methodologies required for their characterization. Further research into the structure-property relationships of these compounds will undoubtedly lead to the development of novel and highly efficient luminescent materials and sensors.
References
- 1. BJOC - Synthesis of new, highly luminescent bis(2,2’-bithiophen-5-yl) substituted 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole [beilstein-journals.org]
- 2. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.horiba.com [static.horiba.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
An In-Depth Technical Guide on the Electronic and Molecular Structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic and molecular structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its synthesis, spectroscopic characterization, and theoretical electronic properties, presenting quantitative data in structured tables and outlining experimental methodologies.
Molecular Structure
This compound (C₁₂H₈N₄S) is a symmetrical molecule featuring a central 1,3,4-thiadiazole ring substituted at the 2 and 5 positions with pyridyl groups.[1][2] Its molecular weight is 240.29 g/mol .[1] X-ray crystallographic studies have revealed key structural parameters that define its three-dimensional conformation.
The molecule possesses C₂ symmetry in its crystalline form. The planarity of the central 1,3,4-thiadiazole ring and the rotational freedom of the pyridyl rings are critical aspects of its structure. The dihedral angles between the pyridine rings and the central thiadiazole ring are a crucial parameter in understanding the molecule's overall shape and potential for intermolecular interactions.
Table 1: Key Molecular Geometry Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₈N₄S | [1][2] |
| Molecular Weight | 240.29 g/mol | [1] |
| Crystallographic Symmetry | C₂ | [3] |
Note: More detailed bond lengths and angles can be obtained from the crystallographic information file (CIF) from the Cambridge Structural Database (CSD). A representative structure is available through CCDC number 238836.[1]
Caption: Molecular structure of this compound.
Synthesis and Experimental Protocols
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved through various routes, often involving the cyclization of thiosemicarbazide derivatives or the reaction of hydrazine with dithiocarbazates. A common and effective method for the synthesis of this compound involves the reaction of isonicotinic acid hydrazide with a suitable sulfur source in the presence of a dehydrating agent.
General Synthesis Protocol
A widely employed synthetic route involves the reaction of two equivalents of a carboxylic acid with one equivalent of hydrazine sulfate, followed by cyclization with a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
Caption: A representative synthetic workflow for 1,3,4-thiadiazole derivatives.
Detailed Experimental Protocol for a Related Derivative
-
Formation of the Diacylhydrazine: A mixture of the corresponding carboxylic acid (2 mmol) and hydrazine hydrate (1 mmol) is heated, often under reflux, in a suitable solvent like ethanol for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Thionation and Cyclization: To the solution of the diacylhydrazine, a thionating agent such as Lawesson's reagent (1 mmol) or phosphorus pentasulfide (1 mmol) is added. The mixture is then refluxed for an extended period (typically 4-8 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a cold solution of sodium bicarbonate to neutralize any remaining acid. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.
Spectroscopic Characterization
The structure and purity of this compound are confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the symmetry of the molecule simplifies the spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridyl H (ortho to N) | ~8.7 | ~150 |
| Pyridyl H (meta to N) | ~7.8 | ~121 |
| Thiadiazole C | - | ~168 |
Note: These are approximate values based on data for similar 1,3,4-thiadiazole derivatives.[4][5][6][7] Experimental values may vary depending on the solvent and other conditions.
Infrared (IR) Spectroscopy
The IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands for 1,3,4-Thiadiazole Derivatives
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1600 | C=N stretching (thiadiazole ring) | [5] |
| ~1550 | C=C stretching (pyridyl ring) | [5] |
| ~1400 | C-N stretching | [5] |
| ~700-800 | C-S stretching | [5] |
Note: The exact positions of the peaks can be influenced by the solid-state packing and any intermolecular interactions.
Electronic Structure and Properties
The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and its absorption and emission characteristics, are crucial for understanding its potential applications in optoelectronics and as a chromophore in biological systems.
Computational Studies
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of molecules. While specific DFT data for the title compound is not available in the searched literature, studies on similar bis-1,3,4-thiadiazole derivatives provide valuable insights. These studies typically use functionals like B3LYP with a suitable basis set to optimize the molecular geometry and calculate electronic properties.
Table 4: Representative Calculated Electronic Properties for bis-1,3,4-Thiadiazole Derivatives
| Property | Typical Calculated Value |
| HOMO Energy | -6.0 to -7.0 eV |
| LUMO Energy | -1.5 to -2.5 eV |
| HOMO-LUMO Gap | ~4.5 eV |
Note: These values are illustrative and are based on computational studies of related compounds. The actual values for this compound will depend on the specific computational methodology employed.
UV-Visible Absorption and Fluorescence Spectroscopy
This compound is expected to exhibit strong UV-Vis absorption due to π-π* transitions within its conjugated system. Its fluorescence properties are of interest for applications in sensing and imaging.
Table 5: Photophysical Properties of Related 1,3,4-Thiadiazole Derivatives
| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 2,5-diaryl-1,3,4-thiadiazoles | 300-350 | 350-450 | Varies |
Note: The specific absorption and emission maxima, as well as the quantum yield, are highly dependent on the solvent and the specific substituents on the aryl rings.
Conclusion
This technical guide has summarized the key aspects of the electronic and molecular structure of this compound. The provided data, compiled from existing literature on this and related compounds, offers a solid foundation for researchers and professionals in drug development and materials science. The structured tables and workflow diagrams facilitate a clear understanding of its synthesis, characterization, and fundamental properties. Further experimental and computational studies on this specific molecule will undoubtedly provide more precise quantitative data and expand its potential applications.
References
- 1. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents [mdpi.com]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 15311-09-8 [chemicalbook.com]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of Pyridyl-Thiadiazole Ligands in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridyl-thiadiazole scaffold has garnered significant attention in medicinal chemistry as a promising framework for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the initial discovery and characterization of pyridyl-thiadiazole ligands, with a particular focus on their burgeoning role as anticancer agents. This document details the synthetic methodologies, summarizes key quantitative data on their biological activity, and outlines the experimental protocols used for their characterization. Furthermore, it visualizes the intricate signaling pathways modulated by these compounds, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
The search for novel and effective anticancer therapeutics is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have historically been a rich source of biologically active molecules. Among these, the pyridyl-thiadiazole core has emerged as a privileged scaffold, demonstrating a wide range of pharmacological activities. The unique electronic properties and structural features of this hybrid molecule, combining the hydrogen bonding capabilities of the pyridine ring with the diverse reactivity of the thiadiazole moiety, make it an attractive candidate for interacting with various biological targets.[1][2][3]
This guide focuses on the initial discovery and characterization of pyridyl-thiadiazole ligands as potential anticancer agents. We will explore their synthesis, cytotoxic effects on various cancer cell lines, and the molecular mechanisms underlying their activity, including the inhibition of key enzymes involved in cancer progression.
Synthesis of Pyridyl-Thiadiazole Ligands
The synthesis of pyridyl-thiadiazole derivatives typically involves multi-step reactions, often starting from readily available pyridine and thiadiazole precursors. A general synthetic approach involves the condensation of a pyridine-containing starting material with a thiadiazole intermediate. The specific synthetic route can be adapted to introduce various substituents on both the pyridine and thiadiazole rings, allowing for the exploration of structure-activity relationships.
A common synthetic pathway begins with the reaction of a substituted nicotinic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride to form a 2-amino-5-(pyridin-3-yl)-1,3,4-thiadiazole intermediate. This intermediate can then be further modified, for example, by reacting with various aromatic aldehydes to yield Schiff bases or with other reagents to introduce different functional groups.
Characterization of the synthesized compounds is typically achieved through a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, to confirm the chemical structure and purity of the final products.[1]
In Vitro Anticancer Activity
Pyridyl-thiadiazole ligands have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. The potency of these compounds is often evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The table below summarizes the in vitro anticancer activity of representative pyridyl-thiadiazole derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4h | HCT-116 (Colon) | 2.03 ± 0.72 | [1] |
| HepG2 (Liver) | 2.17 ± 0.83 | [1] | |
| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | [4] |
| HT29 (Colon) | 24.3 ± 1.29 | [4] | |
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | [4] | |
| Compound 5 | A549 (Lung) | 0.452 | [5] |
| Compound C2 | MCF-7 (Breast) | 110.4 (µg/mL) | |
| WRL-68 (Normal) | 272.8 (µg/mL) | ||
| Compound 18a-h | HCT-116 (Colon) | 2.03 - 37.56 | [6] |
| HepG2 (Liver) | 2.03 - 37.56 | [6] | |
| Compound 8a | A549 (Lung) | 1.62 | [6] |
Note: The data presented is a selection from various studies and is intended to be representative. For a comprehensive understanding, please refer to the cited literature.
Mechanisms of Anticancer Action
The anticancer effects of pyridyl-thiadiazole ligands are attributed to their ability to interfere with various cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. Several key mechanisms of action have been proposed, including the inhibition of crucial enzymes and the induction of programmed cell death (apoptosis).
Enzyme Inhibition
A primary mechanism by which pyridyl-thiadiazole derivatives exert their anticancer effects is through the inhibition of specific enzymes that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers. Several pyridyl-thiadiazole compounds have been shown to inhibit EGFR tyrosine kinase activity, thereby blocking downstream signaling pathways.[7]
-
Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication, transcription, and recombination. Topoisomerase inhibitors are a well-established class of anticancer drugs. Some pyridyl-thiadiazole derivatives have been found to inhibit topoisomerase activity, leading to DNA damage and cell death.[8][9]
-
Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the DNA damage response pathway. PARP inhibitors have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The potential of pyridyl-thiadiazole ligands to inhibit PARP1 is an active area of investigation.[10][11]
-
15-Lipoxygenase (15-LOX): This enzyme is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer progression. Inhibition of 15-LOX by certain pyridyl-thiadiazole compounds represents another potential mechanism for their anticancer activity.[12][13][14]
Induction of Apoptosis and Cell Cycle Arrest
In addition to enzyme inhibition, pyridyl-thiadiazole ligands can induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. Furthermore, these compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the characterization of pyridyl-thiadiazole ligands as anticancer agents.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyridyl-thiadiazole ligand and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Enzyme Inhibition Assays
The inhibitory activity of pyridyl-thiadiazole ligands against specific enzymes is determined using various in vitro assay formats.
-
EGFR Tyrosine Kinase Inhibition Assay: These assays typically measure the phosphorylation of a substrate by the EGFR kinase domain. This can be done using various methods, including radiometric assays with ³²P-ATP, fluorescence-based assays, or luminescence-based assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[7][15][16][17]
-
Topoisomerase Inhibition Assay: The activity of topoisomerases is often assessed by their ability to relax supercoiled plasmid DNA. In an inhibition assay, the enzyme is incubated with supercoiled DNA in the presence and absence of the test compound. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis.[8][9][18][19][20]
-
PARP1 Inhibition Assay: PARP1 activity can be measured using colorimetric or fluorometric assays. These assays often involve the detection of poly(ADP-ribose) (PAR), the product of the PARP1-catalyzed reaction, using an anti-PAR antibody in an ELISA-like format.[10][11][21][22]
-
15-Lipoxygenase Inhibition Assay: The activity of 15-LOX is typically measured spectrophotometrically by monitoring the formation of the conjugated diene hydroperoxide product from a fatty acid substrate like linoleic acid, which absorbs light at 234 nm.[12][13][14][23][24]
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of the pyridyl-thiadiazole ligands and their anticancer activity is crucial for the rational design of more potent and selective compounds. Preliminary SAR studies have indicated that the nature and position of substituents on both the pyridine and the thiadiazole rings significantly influence their biological activity.[3][25]
For instance, the introduction of electron-withdrawing or electron-donating groups at specific positions can modulate the electronic properties of the molecule, affecting its binding affinity to the target enzyme. The size and lipophilicity of the substituents can also play a critical role in cellular uptake and target engagement. A thorough analysis of the available data can guide the synthesis of new derivatives with improved pharmacological profiles.
Conclusion and Future Directions
The initial discovery and characterization of pyridyl-thiadiazole ligands have unveiled a promising class of compounds with significant potential in oncology. Their demonstrated ability to inhibit key cancer-related enzymes and induce cancer cell death provides a strong rationale for their further development. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular mechanisms of action, including the identification of specific binding sites on their target proteins, will be instrumental in advancing these promising molecules towards clinical applications. The continued exploration of the pyridyl-thiadiazole scaffold holds great promise for the discovery of novel and effective anticancer drugs.
References
- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. 15-Lipoxygenase inhibition of Commelina benghalensis, Tradescantia fluminensis, Tradescantia zebrina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]
- 17. promega.com.cn [promega.com.cn]
- 18. topogen.com [topogen.com]
- 19. researchgate.net [researchgate.net]
- 20. aacrjournals.org [aacrjournals.org]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. repository.up.ac.za [repository.up.ac.za]
- 24. research.rug.nl [research.rug.nl]
- 25. researchgate.net [researchgate.net]
Principal Tautomeric Equilibria in 1,3,4-Thiadiazole Derivatives
An In-Depth Technical Guide to the Tautomeric Forms of 1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4][5] A critical aspect governing the physicochemical properties, biological activity, and drug design potential of these derivatives is their capacity to exist in different tautomeric forms. This guide provides a comprehensive overview of the tautomerism in 1,3,4-thiadiazole derivatives, focusing on the prevalent forms, influencing factors, and the experimental and computational methods used for their characterization.
Tautomerism in 1,3,4-thiadiazole derivatives primarily involves the migration of a proton between a heteroatom within the ring and an exocyclic atom. The most commonly encountered tautomeric forms are amino-imino, thione-thiol, and keto-enol tautomerism.
Amino-Imino Tautomerism
Substituted 2-amino-1,3,4-thiadiazoles can exist in equilibrium between the amino and imino forms. The position of this equilibrium is significantly influenced by the nature of the substituents and the surrounding environment.[6] The amino form is generally considered to be the more stable tautomer.
Thione-Thiol Tautomerism
For 1,3,4-thiadiazole derivatives bearing a substituent with a labile proton at position 2 or 5, such as a mercapto group, thione-thiol tautomerism is observed.[7][8][9] In the solid state and in various solutions, the thione form is often found to be the predominant and more stable tautomer.[8][10]
Keto-Enol Tautomerism
When a 1,3,4-thiadiazole ring is substituted with a group containing a carbonyl function adjacent to a carbon atom bearing a hydrogen, keto-enol tautomerism can occur.[11][12][13][14] The equilibrium between the keto and enol forms is highly dependent on the solvent's polarity.[12][14]
Below is a diagram illustrating these fundamental tautomeric equilibria.
Caption: Tautomeric equilibria in 1,3,4-thiadiazole derivatives.
Factors Influencing Tautomeric Equilibrium
The predominance of a specific tautomer is a delicate balance influenced by several factors:
-
Solvent Polarity: The polarity of the solvent plays a crucial role. For instance, in keto-enol tautomerism of certain 1,3,4-thiadiazole derivatives, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is preferred in non-polar solvents such as chloroform.[12][14]
-
Substituent Effects: The electronic properties of the substituents on the thiadiazole ring can stabilize one tautomeric form over another through inductive and resonance effects.
-
Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can significantly stabilize a particular tautomer.[11][15]
-
Physical State: The dominant tautomer in the solid state, often determined by crystal packing forces, may differ from that in solution.[6]
Quantitative Data on Tautomeric Forms
The characterization of tautomers relies on various spectroscopic and computational techniques. The following tables summarize key quantitative data for distinguishing between different tautomeric forms of 1,3,4-thiadiazole derivatives.
Table 1: Spectroscopic Data for Thione-Thiol Tautomers
| Tautomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Reference(s) |
| Thione | N-H: ~13.5-14.0 | C=S: ~180-190 | N-H stretch: ~3050-3150, C=S stretch: ~1346 | [7][16] |
| Thiol | S-H: ~4.0-5.0 | C-S: ~160-170 | S-H stretch: ~2532-2550 | [7][16] |
Table 2: Spectroscopic Data for Keto-Enol Tautomers in a Quinazolinone-Thiadiazole Derivative
| Tautomer | ¹H NMR (δ, ppm) in DMSO-d₆ | ¹³C NMR (δ, ppm) in DMSO-d₆ | IR (cm⁻¹) | Reference(s) |
| Keto | C-H (adjacent to C=O): ~4.46-4.51 | C=O: 204.5 | C=O stretch: 1707-1655 | [12][13][14] |
| Enol | O-H: ~12.37 | C-O: 155.5 | O-H stretch (broad, H-bonded): 3436-3255 | [12][13][14] |
Table 3: Computational Data on Tautomer Stability
| Tautomeric Pair | Method | Most Stable Tautomer (Gas Phase) | Key Findings | Reference(s) |
| Thione-Thiol of 1,2,4-triazole-3-thione | HF, B3LYP, MP2 | Thione | The thione form is energetically favored across all computational levels. | [17] |
| Thione-Thiol of 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid | B3LYP/6-311+G(d,p) | Thione | Theoretical pKa calculations align better with experimental values when assuming the thione tautomer is the most stable in aqueous solution. | [18] |
Experimental Protocols
The synthesis and characterization of 1,3,4-thiadiazole derivatives and their tautomeric forms involve a range of standard and advanced laboratory techniques.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common route to synthesize 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.[3][4]
Protocol:
-
A mixture of an appropriate aromatic or aliphatic carboxylic acid and thiosemicarbazide is prepared.
-
A dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is slowly added to the mixture with cooling.[3][4]
-
The reaction mixture is then heated, often under reflux, for a specified period (e.g., 2-4 hours).[3]
-
After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is neutralized with a base (e.g., ammonia solution).[3]
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Synthesis of 5-Amino-1,3,4-thiadiazole-2(3H)-thione
This key intermediate can be synthesized from thiosemicarbazide and carbon disulfide.[8]
Protocol:
-
Thiosemicarbazide is dissolved in an alkaline medium (e.g., an alcoholic solution of potassium hydroxide).
-
Carbon disulfide is added dropwise to the solution with stirring.
-
The mixture is refluxed for several hours.
-
After cooling, the product is precipitated by acidification, filtered, washed, and recrystallized.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing tautomers. The chemical shifts of labile protons (N-H, S-H, O-H) and the carbons in their vicinity (e.g., C=S vs. C-S, C=O vs. C-O) are indicative of the dominant tautomeric form.[10][12]
-
Infrared (IR) Spectroscopy: The presence or absence of characteristic vibrational bands, such as N-H, S-H, O-H, C=S, and C=O stretching frequencies, provides direct evidence for the functional groups present in a particular tautomer.[7][11]
-
X-ray Crystallography: This technique provides unambiguous proof of the molecular structure in the solid state, definitively identifying the existing tautomer.[15][19][20]
-
Mass Spectrometry (MS): Fragmentation patterns can sometimes offer clues to the presence of different tautomers.[11][12]
-
Computational Chemistry: Density Functional Theory (DFT) calculations are frequently employed to model the different tautomers, predict their relative stabilities (energies), and calculate spectroscopic properties that can be compared with experimental data.[18][21][22]
The following diagram outlines a typical experimental workflow for the synthesis and analysis of 1,3,4-thiadiazole derivatives.
Caption: Experimental workflow for 1,3,4-thiadiazole derivatives.
Conclusion
The tautomerism of 1,3,4-thiadiazole derivatives is a fundamental characteristic that profoundly impacts their chemical behavior, spectroscopic properties, and biological function. A thorough understanding of the delicate interplay of factors governing tautomeric equilibria is essential for the rational design and development of novel therapeutic agents based on this versatile heterocyclic scaffold. The integrated application of synthetic chemistry, advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides the necessary toolkit for researchers to elucidate and harness the tautomeric nature of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. cyberleninka.ru [cyberleninka.ru]
The Bridge Between Structure and Function: A Technical Guide to the Coordination Chemistry of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The versatile ligand, 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (Bpy-tda), has emerged as a significant building block in the field of coordination chemistry and materials science. Its rigid structure, coupled with the presence of multiple nitrogen donor atoms, allows for the construction of a diverse array of supramolecular architectures, including coordination polymers and metal-organic frameworks (MOFs). This technical guide delves into the fundamental coordination chemistry of Bpy-tda, providing a comprehensive overview of its synthesis, structural characteristics, and the properties of its metal complexes. Furthermore, it explores the potential applications of these compounds, particularly in the realm of drug development, drawing parallels from the established biological activities of the broader 1,3,4-thiadiazole class of compounds.
Ligand Synthesis and Characterization
The synthesis of this compound is typically achieved through the cyclization of appropriate precursors. A common method involves the reaction of isonicotinic acid hydrazide with carbon disulfide. The resulting ligand can be characterized by standard spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Technique | Key Observations | Reference |
| FT-IR (cm⁻¹) | ~1600 (C=N stretch of pyridine), ~1550 (C=C stretch of pyridine), ~1400 (C-N stretch), ~680 (C-S stretch) | [1][2] |
| ¹H-NMR (ppm, DMSO-d₆) | ~8.8 (d, 4H, ortho-pyridyl protons), ~7.9 (d, 4H, meta-pyridyl protons) | [2] |
| ¹³C-NMR (ppm, DMSO-d₆) | ~168 (thiadiazole C), ~151 (pyridyl C-N), ~142 (pyridyl C-C), ~122 (pyridyl C-H) | [2] |
Coordination Chemistry and Structural Diversity
The Bpy-tda ligand predominantly acts as a bridging ligand, connecting metal centers through its pyridyl nitrogen atoms. The thiadiazole ring itself is generally not directly involved in coordination. This bridging capability allows for the formation of one-, two-, and three-dimensional coordination polymers. The final architecture is influenced by several factors, including the coordination geometry of the metal ion, the nature of the counter-anions, and the solvent system used during synthesis.
Coordination Modes of Bpy-tda
The flexibility of the pyridyl rings allows for different spatial arrangements, leading to various coordination modes.
Crystallographic Data of Bpy-tda Metal Complexes
The structural diversity of Bpy-tda coordination polymers is evident from their crystallographic data.
Table 2: Selected Crystallographic Data for Bpy-tda Coordination Polymers
| Compound | Metal Ion | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| {--INVALID-LINK--₂} | Cu(II) | P2₁2₁2₁ | 5.509 | 10.545 | 29.399 | 90 | [3] |
| {--INVALID-LINK--₁.₅} | Cd(II) | C2/c | 28.408 | 9.997 | 7.358 | 99.013 | [3] |
| {--INVALID-LINK--₂.₅} | Co(II) | Pnna | 22.210 | 12.899 | 20.232 | 90 | [3] |
| {[Zn(Bpy-tda)(H₂O)₂(NO₃)₂]·2(CH₃CN)₂} | Zn(II) | C2/c | 27.2789 | 11.7378 | 7.3357 | 101.427 | [4] |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) is a crucial technique to assess the thermal stability of Bpy-tda coordination polymers. The decomposition of these materials typically occurs in multiple steps, involving the loss of solvent molecules followed by the degradation of the organic ligand. For instance, some cobalt(II) complexes of a related 2,5-bis(pyridin-2-yl)-1,3,4-thiadiazole ligand have shown thermal stability up to 200 °C.[5]
Table 3: Representative Thermal Analysis Data for a Thiadiazole-based Co(II) Complex
| Temperature Range (°C) | Weight Loss (%) | Assignment | Reference |
| 25-150 | ~5% | Loss of guest/coordinated water molecules | [6][7] |
| >200 | >50% | Decomposition of the organic ligand | [5] |
Luminescent Properties
Several coordination complexes of Bpy-tda, particularly with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit interesting luminescent properties.[4] The emission is often attributed to ligand-centered transitions, which can be modulated by the metal ion and the overall structure of the coordination polymer. This property makes them potential candidates for applications in sensing and optoelectronics.
Experimental Protocols
Synthesis of Bpy-tda Metal Complexes (Hydrothermal Method)
Detailed Methodology:
-
Reactant Mixture: In a typical experiment, a metal salt (e.g., Cu(NO₃)₂·3H₂O, 0.1 mmol) and this compound (0.1 mmol) are dissolved or suspended in a solvent mixture, such as water and N,N-dimethylformamide (DMF) (e.g., 10 mL total volume).[8][9]
-
Sealing: The mixture is placed in a Teflon-lined stainless steel autoclave.
-
Heating: The autoclave is heated to a specific temperature (typically between 120 °C and 180 °C) and maintained for a period of 24 to 72 hours.[8][9]
-
Cooling: The autoclave is then allowed to cool slowly to room temperature.
-
Isolation: The resulting crystals are collected by filtration, washed with the solvent used for the reaction, and then with a more volatile solvent like ethanol.
-
Drying: The final product is dried under ambient conditions or in a vacuum oven.
Single-Crystal X-ray Diffraction
Detailed Methodology:
-
Crystal Selection: A single crystal of suitable size and quality is selected under a microscope.[10][11]
-
Mounting: The crystal is mounted on a goniometer head using a cryoprotectant if necessary.
-
Data Collection: The mounted crystal is placed on a diffractometer and diffraction data are collected, typically using a rotation method where the crystal is rotated in the X-ray beam.[12]
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like absorption.[13]
-
Structure Solution: The initial crystal structure is determined using methods such as direct methods or Patterson methods.[11]
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.[11]
Relevance to Drug Development
While the direct application of Bpy-tda coordination polymers in drug delivery is still an emerging area, the 1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry. Numerous derivatives of 1,3,4-thiadiazole have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15][16]
The coordination of these biologically active ligands to metal centers can potentially enhance their therapeutic efficacy, overcome drug resistance, or enable targeted delivery. Therefore, the fundamental coordination chemistry of Bpy-tda provides a valuable platform for the design and synthesis of novel metal-based therapeutic agents.
Conceptual Pathway to Drug Discovery
Methodology for Anticancer Activity Assessment:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) are cultured under standard conditions.[17][18]
-
Cell Viability Assay (MTT Assay): Cancer cells are treated with varying concentrations of the synthesized Bpy-tda metal complexes for a specified duration (e.g., 48 hours). The cell viability is then assessed using the MTT assay, which measures the metabolic activity of the cells.[18]
-
Determination of IC₅₀: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) is calculated to quantify its cytotoxic potential.[14]
-
Mechanism of Action Studies: Further experiments, such as apoptosis assays and cell cycle analysis, can be performed to elucidate the mechanism by which the compounds induce cancer cell death.[17]
Conclusion
The coordination chemistry of this compound is a rich and expanding field, offering a pathway to a wide variety of structurally diverse and functionally interesting materials. The ability to form robust coordination polymers with tunable properties makes Bpy-tda an attractive ligand for materials scientists. For drug development professionals, the presence of the biologically active 1,3,4-thiadiazole core in Bpy-tda-based metal complexes opens up exciting new avenues for the design of innovative metallodrugs. A thorough understanding of the fundamental coordination principles outlined in this guide is essential for harnessing the full potential of this versatile ligand in both materials science and medicinal chemistry.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ossila.com [ossila.com]
- 9. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiadiazole derivatives as anticancer agents [ouci.dntb.gov.ua]
- 16. doaj.org [doaj.org]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole as a Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating the versatile linker, 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (BPTD). The unique architecture of BPTD, featuring a central thiadiazole ring flanked by two pyridyl groups, allows for the construction of robust and porous MOFs with promising applications in luminescent sensing, catalysis, and drug delivery.
Introduction to BPTD-based MOFs
The BPTD linker is a neutral bridging ligand that coordinates with metal ions through its pyridyl nitrogen atoms, forming extended crystalline networks. The presence of the sulfur and additional nitrogen atoms within the thiadiazole ring can also influence the electronic properties and host-guest interactions within the resulting MOF structure. This makes BPTD an attractive building block for designing functional materials.
Synthesis of BPTD-based MOFs
This section details the hydrothermal synthesis of two isostructural Cobalt(II) MOFs utilizing BPTD as a primary linker and isophthalic acid (ip) or 4-hydroxy-isophthalic acid (hip) as a co-linker.
Experimental Protocols
Protocol 1: Synthesis of [Co(BPTD)(ip)(H₂O)]n
A mixture of Co(CH₃COO)₂·4H₂O (0.0498 g, 0.2 mmol), this compound (BPTD) (0.0480 g, 0.2 mmol), and isophthalic acid (H₂ip) (0.0332 g, 0.2 mmol) is combined in a 20 mL Teflon-lined stainless steel autoclave. To this mixture, 10 mL of a 1:1 (v/v) ethanol/water solution is added. The autoclave is sealed and heated to 160 °C for 72 hours. After cooling to room temperature, purple block-shaped crystals are collected by filtration, washed with distilled water and ethanol, and dried in air.
Protocol 2: Synthesis of [Co₂(μ₂-OH)(BPTD)(hip)₁.₅]n
A mixture of Co(CH₃COO)₂·4H₂O (0.0498 g, 0.2 mmol), this compound (BPTD) (0.0480 g, 0.2 mmol), and 4-hydroxy-isophthalic acid (H₂hip) (0.0364 g, 0.2 mmol) is placed in a 20 mL Teflon-lined stainless steel autoclave. A 10 mL solution of 1:1 (v/v) ethanol/water is added. The autoclave is then sealed and heated at 160 °C for 72 hours. Upon cooling to room temperature, purple block-shaped crystals are obtained, filtered, washed with distilled water and ethanol, and air-dried.
Synthesis Workflow
Caption: Hydrothermal synthesis workflow for Cobalt-BPTD MOFs.
Characterization Data
The following table summarizes key quantitative data for the synthesized cobalt-BPTD MOFs. Note: As the full experimental paper was not accessible, BET surface area and pore size data are not available.
| Property | [Co(BPTD)(ip)(H₂O)]n | [Co₂(μ₂-OH)(BPTD)(hip)₁.₅]n |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c |
| Metal Center | Co(II) | Co(II) |
| Coordination Geometry | Octahedral | Octahedral |
| BET Surface Area | Data not available | Data not available |
| Pore Size | Data not available | Data not available |
Applications of BPTD-based MOFs
Luminescent Sensing of Nitroaromatics
Thiadiazole-containing MOFs often exhibit ligand-based luminescence, making them suitable for sensing applications. The electron-deficient nature of nitroaromatic compounds, such as picric acid, can lead to quenching of the MOF's fluorescence upon interaction.
Sensing Mechanism: The proposed mechanism involves a combination of electron transfer and energy transfer from the excited state of the MOF to the nitroaromatic analyte. The porous nature of the MOF can pre-concentrate the analyte molecules, enhancing the sensitivity of detection.
Caption: Mechanism of fluorescence quenching for nitroaromatic sensing.
Protocol: Luminescent Sensing of Picric Acid
-
Prepare a suspension of the BPTD-Co-MOF in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.
-
Record the baseline fluorescence emission spectrum of the MOF suspension.
-
Add incremental amounts of a picric acid solution to the MOF suspension.
-
After each addition, record the fluorescence emission spectrum.
-
Monitor the decrease in fluorescence intensity as a function of picric acid concentration to determine the detection limit.
Photocatalytic Degradation of Organic Dyes
The semiconducting properties of some MOFs, including those with thiadiazole-based linkers, can be harnessed for the photocatalytic degradation of organic pollutants, such as rhodamine B, under visible light irradiation.[1]
Catalytic Mechanism: Upon visible light absorption, the MOF generates electron-hole pairs. These charge carriers can react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻), which then degrade the organic dye molecules.
Caption: Proposed mechanism for photocatalytic dye degradation.
Protocol: Photocatalytic Degradation of Rhodamine B
-
Disperse a known amount of the BPTD-Co-MOF (e.g., 20 mg) in an aqueous solution of rhodamine B (e.g., 10 mg/L).
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with a visible light source (e.g., a xenon lamp with a UV cutoff filter).
-
At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the MOF catalyst, and measure the absorbance of the supernatant at the characteristic wavelength of rhodamine B using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency over time.
pH-Responsive Drug Delivery
The stability of some MOFs is pH-dependent. This property can be exploited for the controlled release of encapsulated drug molecules in specific biological environments, such as the acidic microenvironment of tumors.
Release Mechanism: In acidic conditions, the coordination bonds between the metal ions and the organic linkers can be protonated and weakened, leading to the gradual degradation of the MOF structure and the release of the loaded drug.
Caption: Mechanism of pH-triggered drug release from a BPTD-MOF.
Protocol: In Vitro pH-Responsive Drug Release
-
Load the BPTD-Co-MOF with a model drug (e.g., ibuprofen) by soaking the activated MOF in a concentrated drug solution.
-
Prepare two buffer solutions: one at physiological pH (7.4) and another at a lower pH representative of a tumor microenvironment (e.g., pH 5.5).
-
Disperse a known amount of the drug-loaded MOF in each buffer solution under constant stirring at 37 °C.
-
At predetermined time points, collect aliquots of the release medium, centrifuge, and analyze the supernatant for the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative drug release as a function of time for both pH conditions to evaluate the pH-responsiveness.
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and adapt the procedures as necessary for their specific experimental setup and safety considerations.
References
Application of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole in Luminescent Sensing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (BPT) is a versatile nitrogen- and sulfur-containing heterocyclic compound that has garnered significant interest as a building block for novel luminescent materials. Its rigid structure, coupled with the coordinating pyridyl groups, makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.[1] These BPT-based materials often exhibit intrinsic luminescence, which can be modulated by the presence of specific analytes, positioning them as promising candidates for chemosensors.
This document provides detailed application notes and experimental protocols for the use of BPT-based materials in luminescent sensing, with a focus on the detection of metal ions and nitroaromatic compounds. The primary sensing mechanism discussed is luminescence quenching, a phenomenon where the fluorescence intensity of the material decreases upon interaction with a target analyte.
Principle of Luminescent Sensing with BPT-Based MOFs
The application of BPT in luminescent sensing is predominantly through its incorporation into MOFs. The luminescence of these MOFs can originate from the BPT ligand itself (ligand-based emission) or from charge transfer between the metal ions and the ligand. When an analyte is introduced, it can interact with the MOF through various mechanisms, such as coordination with the metal centers, electrostatic interactions, or electron transfer, leading to a quenching of the luminescence. This "turn-off" response can be highly sensitive and selective, allowing for the detection of trace amounts of specific substances.
Application 1: Detection of Heavy Metal Ions (e.g., Cu²⁺)
BPT-based MOFs have demonstrated efficacy in detecting heavy metal ions, which are significant environmental pollutants. The pyridyl nitrogen atoms and the thiadiazole ring of the BPT ligand can act as binding sites for metal ions, leading to luminescence quenching.
Quantitative Data Summary
| Sensor Material | Analyte | Solvent System | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |
| Cd-BPT MOF | Cu²⁺ | Aqueous | 0.09 µM | 2.37 x 10⁴ M⁻¹ | [2] |
| Zn-BPT MOF | Cu²⁺ | Aqueous | 3.96 ppm | Not Reported | [3] |
Experimental Protocol: Detection of Cu²⁺ Ions
1. Materials and Reagents:
-
BPT-based luminescent MOF powder
-
Deionized water
-
Copper(II) sulfate (CuSO₄) or Copper(II) chloride (CuCl₂)
-
Other metal salt solutions for selectivity studies (e.g., nitrates or chlorides of Na⁺, K⁺, Mg²⁺, Ca²⁺, Ni²⁺, Co²⁺, Fe³⁺, etc.)
-
Volumetric flasks, pipettes, and cuvettes
2. Preparation of MOF Suspension:
-
Weigh 1 mg of the BPT-based MOF powder.
-
Disperse the powder in 10 mL of deionized water in a vial.
-
Sonicate the mixture for 15-30 minutes to obtain a uniform suspension.
3. Preparation of Analyte Solutions:
-
Prepare a 1 mM stock solution of Cu²⁺ by dissolving the corresponding amount of CuSO₄ or CuCl₂ in deionized water.
-
Prepare a series of standard solutions of Cu²⁺ with concentrations ranging from 1 µM to 100 µM by serial dilution of the stock solution.
-
Prepare solutions of interfering metal ions at a concentration of 100 µM to test for selectivity.
4. Luminescence Measurement:
-
Set the excitation and emission wavelengths on the fluorescence spectrophotometer based on the spectral properties of the BPT-based MOF.
-
Pipette 2 mL of the MOF suspension into a quartz cuvette.
-
Record the initial fluorescence intensity (I₀).
-
Add a small aliquot (e.g., 20 µL) of a standard Cu²⁺ solution to the cuvette, mix thoroughly, and allow it to incubate for a specified time (e.g., 5-10 minutes).
-
Record the fluorescence intensity (I).
-
Repeat steps 4 and 5 for each standard Cu²⁺ concentration.
-
For selectivity testing, repeat the measurement with the solutions of interfering metal ions.
5. Data Analysis:
-
Calculate the quenching efficiency using the formula: Quenching (%) = (I₀ - I) / I₀ * 100%.
-
Plot the quenching efficiency against the concentration of Cu²⁺.
-
Analyze the data using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q], where [Q] is the concentration of the quencher (Cu²⁺). A linear plot of I₀ / I versus [Q] indicates a single quenching mechanism.
-
Calculate the limit of detection (LOD) using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway for Cu²⁺ detection by a BPT-based MOF.
Caption: Experimental workflow for luminescent sensing of Cu²⁺.
Application 2: Detection of Nitroaromatic Compounds
Luminescent MOFs constructed from BPT are effective sensors for nitroaromatic compounds (NACs), which are common components of explosives and industrial pollutants. The electron-deficient nature of NACs facilitates their interaction with the electron-rich MOF, leading to fluorescence quenching.
Quantitative Data Summary
| Sensor Material | Analyte | Solvent System | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |
| Li-BPT MOF | Nitrobenzene | Solid State | Not Reported | Not Reported | [4] |
| Zn-BPT MOF | 4-Nitroaniline | DMF | Not Reported | Not Reported | [5] |
| Al-MOF | Nitenpyram | Aqueous | 13.8 nM | Not Reported | [6] |
Experimental Protocol: Detection of Nitroaromatic Compounds
1. Materials and Reagents:
-
BPT-based luminescent MOF powder
-
N,N-Dimethylformamide (DMF) or an appropriate solvent
-
Nitroaromatic compounds (e.g., nitrobenzene, 2,4-dinitrotoluene, picric acid)
-
Other aromatic compounds for selectivity studies (e.g., benzene, toluene, phenol)
-
Volumetric flasks, pipettes, and cuvettes
2. Preparation of MOF Suspension:
-
Weigh 1 mg of the BPT-based MOF powder.
-
Disperse the powder in 10 mL of DMF in a vial.
-
Sonicate the mixture for 15-30 minutes to obtain a uniform suspension.
3. Preparation of Analyte Solutions:
-
Prepare 1 mM stock solutions of various nitroaromatic compounds in DMF.
-
Prepare a series of standard solutions with concentrations ranging from 1 µM to 100 µM by serial dilution.
-
Prepare solutions of interfering aromatic compounds at a concentration of 100 µM.
4. Luminescence Measurement:
-
Set the excitation and emission wavelengths on the fluorescence spectrophotometer.
-
Pipette 2 mL of the MOF suspension into a quartz cuvette.
-
Record the initial fluorescence intensity (I₀).
-
Add a small aliquot (e.g., 20 µL) of a standard nitroaromatic solution, mix, and incubate for 5-10 minutes.
-
Record the fluorescence intensity (I).
-
Repeat for all standard solutions and interfering compounds.
5. Data Analysis:
-
Calculate the quenching efficiency: Quenching (%) = (I₀ - I) / I₀ * 100%.
-
Plot the quenching efficiency versus the analyte concentration.
-
Apply the Stern-Volmer equation to analyze the quenching mechanism.
-
Calculate the limit of detection (LOD).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway for nitroaromatic detection.
Caption: Experimental workflow for sensing of nitroaromatics.
Conclusion
This compound serves as a crucial component in the design of luminescent MOFs for chemical sensing applications. These materials offer high sensitivity and selectivity for the detection of various analytes, including heavy metal ions and nitroaromatic compounds, primarily through a fluorescence quenching mechanism. The protocols and data presented herein provide a comprehensive guide for researchers and professionals interested in exploring the potential of BPT-based materials in the development of advanced sensing technologies. Further research can focus on expanding the range of detectable analytes and enhancing the performance of these promising sensor materials.
References
- 1. An Overview of the Design of Metal-Organic Frameworks-Based Fluorescent Chemosensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Eu-MOF-Based Fluorescent Sensing Probe for the Detection of Tryptophan and Cu2+ in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Luminescent Li-based metal-organic framework tailored for the selective detection of explosive nitroaromatic compounds: direct observation of interaction sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design of functionalized luminescent MOF sensor for the precise monitoring of tuberculosis drug and neonicotinoid pesticide from human body-fluids and food samples to protect health and environment - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Hydrothermal Synthesis of a Pyridyl-Thiadiazole-Based Metal-Organic Framework for Controlled Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the hydrothermal synthesis of a pyridyl-thiadiazole-based metal-organic framework (MOF), specifically ZJU-64-NSN, and its application in controlled drug delivery. The information is compiled for use by researchers, scientists, and professionals in the field of drug development.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including drug delivery.[1][2] This protocol focuses on ZJU-64-NSN, an anionic MOF synthesized using a thiadiazole-containing ligand, which has demonstrated potential for the controlled oral delivery of cationic drugs.[3][4] The presence of polarized thiadiazole groups within the MOF's channels facilitates rapid drug loading.[3] Surface modification with polyethylene glycol (PEG) further enhances its stability in gastric environments, enabling targeted release in the intestines.[3][4]
Experimental Protocols
Materials and Equipment
-
Ligand: 4,4'-(benzo[c][3][5][6]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDBA)
-
Metal Salt: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Modulator/Additive: Adenine
-
Solvents: N,N-Dimethylformamide (DMF), Deionized water, Methanol
-
Acid: Nitric acid (HNO₃)
-
Drug: Procainamide (PA)
-
Coating Polymer: Polyethylene glycol (PEG)
-
Equipment: Ultrasonic bath, stirrer, oven, centrifuge, vials suitable for hydrothermal synthesis.
Hydrothermal Synthesis of ZJU-64-NSN
This protocol describes the synthesis of ZJU-64-NSN with two different crystal sizes, achieved by altering the concentration of the metal salt.[3]
2.2.1. Synthesis of ZJU-64-NSN (4 μm) [3]
-
In a glass vial, combine 28 mg of H₂BTDBA, 8 mg of adenine, and 73 mg of Zn(NO₃)₂·6H₂O.
-
Add 12 mL of DMF, 1.1 mL of deionized water, and 40 μL of nitric acid.
-
Uniformly mix the solution using an ultrasonic bath.
-
Stir the mixture at 130 °C for 24 hours.
-
Collect the resulting yellow powder by centrifugation at 13,000 rpm for 10 minutes.
-
Wash the powder with DMF and methanol three times.
-
Soak the yellow powder in fresh DMF and methanol overnight.
-
Dry the final product at 60 °C.
2.2.2. Synthesis of ZJU-64-NSN (300 nm) [3]
-
In a glass vial, combine 28 mg of H₂BTDBA, 8 mg of adenine, and 292 mg of Zn(NO₃)₂·6H₂O.
-
Add 12 mL of DMF, 1.0 mL of deionized water, and 40 μL of nitric acid.
-
Uniformly mix the solution using an ultrasonic bath.
-
Stir the mixture at 130 °C for 24 hours.
-
Collect the resulting yellow powder by centrifugation at 13,000 rpm for 10 minutes.
-
Wash the powder with DMF and methanol three times.
-
Soak the yellow powder in fresh DMF and methanol overnight.
-
Dry the final product at 60 °C.
Drug Loading and Surface Coating
2.3.1. Procainamide (PA) Loading [3]
-
Activate the as-synthesized ZJU-64-NSN by exchanging the solvent with fresh DMF and then methanol to remove any unreacted ligand.
-
Disperse the activated ZJU-64-NSN in an aqueous solution of procainamide.
-
Stir the suspension vigorously. An ultrafast loading of 21.2 wt% can be achieved within 1 minute.[4]
2.3.2. PEG Coating of PA@ZJU-64-NSN [3]
-
Suspend the PA-loaded ZJU-64-NSN (PA@ZJU-64-NSN) in a solution of polyethylene glycol.
-
Stir the mixture to allow for the surface coating of the MOF particles.
-
Collect the PEG-coated particles (PEG/PA@ZJU-64-NSN) by centrifugation and wash to remove excess PEG.
Data Presentation
The following tables summarize the key characteristics and performance of ZJU-64-NSN in drug delivery applications.
Table 1: Synthesis Parameters and Crystal Size of ZJU-64-NSN
| Parameter | ZJU-64-NSN (4 μm) | ZJU-64-NSN (300 nm) |
|---|---|---|
| H₂BTDBA (mg) | 28 | 28 |
| Adenine (mg) | 8 | 8 |
| Zn(NO₃)₂·6H₂O (mg) | 73 | 292 |
| DMF (mL) | 12 | 12 |
| Deionized Water (mL) | 1.1 | 1.0 |
| Nitric Acid (μL) | 40 | 40 |
| Resulting Crystal Size | 4 μm | 300 nm |
Table 2: Drug Loading and Release Characteristics of ZJU-64-NSN
| Material | Drug | Loading Capacity (wt%) | Loading Time | Release Trigger | Key Finding |
|---|---|---|---|---|---|
| ZJU-64-NSN | Procainamide (PA) | 21.2 | 1 min | Endogenous Na⁺ ions | Ultrafast drug loading due to polarized thiadiazole groups.[3][4] |
| PEG/PA@ZJU-64-NSN | Procainamide (PA) | - | - | Endogenous Na⁺ ions | PEG coating improves chemical stability and prevents premature release in simulated stomach environments.[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of controlled drug release.
Caption: Hydrothermal synthesis workflow for ZJU-64-NSN.
Caption: Controlled drug delivery mechanism of PEG/PA@ZJU-64-NSN.
Applications and Future Perspectives
The pyridyl-thiadiazole-based MOF, ZJU-64-NSN, demonstrates significant potential as a carrier for oral drug delivery. Key application highlights include:
-
Rapid Drug Encapsulation: The anionic framework with polarized thiadiazole groups allows for the ultrafast loading of cationic drugs like procainamide.[3][4]
-
Controlled Release: The system is designed to prevent premature drug release in the harsh acidic environment of the stomach and facilitate a targeted release in the intestines, triggered by sodium ions.[3][4] This ion-exchange mechanism offers a more specific trigger compared to simple pH-responsive systems.[6]
-
Enhanced Stability and Biocompatibility: Surface coating with PEG improves the chemical stability of the drug-loaded MOF and has been shown to have good biocompatibility.[3][4]
Future research could explore the loading of other cationic drugs into ZJU-64-NSN, further optimization of the PEG coating for enhanced mucoadhesion, and in vivo studies to validate the efficacy of this controlled release system. The versatile nature of MOF synthesis allows for the potential design of similar frameworks with varied pore sizes and functionalities to accommodate a wide range of therapeutic agents.[1]
References
- 1. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 3. A nanosized anionic MOF with rich thiadiazole groups for controlled oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A nanosized anionic MOF with rich thiadiazole groups for controlled oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. scitepress.org [scitepress.org]
Growing Single Crystals of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of the versatile linking ligand, 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, and subsequent methods for growing high-quality single crystals of its metal complexes. These protocols are essential for researchers in crystallography, materials science, and drug development who require well-defined crystalline structures for analysis and application.
Introduction
This compound is a bifunctional organic ligand widely utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). Its rigid, linear geometry and the presence of two terminal pyridyl nitrogen atoms make it an excellent candidate for bridging metal centers to form one-, two-, or three-dimensional networks. The resulting crystalline materials have potential applications in gas storage, catalysis, sensing, and as novel pharmaceutical co-crystals. The ability to grow single crystals of these complexes is paramount for determining their precise three-dimensional structure through X-ray diffraction, which is crucial for understanding their properties and function.
Ligand Synthesis: this compound
A reliable method for synthesizing this compound is through the cyclization of isonicotinic acid hydrazide. While various methods exist for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, the following protocol is adapted from established procedures for similar compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate
-
Distilled water
Procedure:
-
Preparation of Potassium Dithiocarbazinate: In a round-bottom flask, dissolve isonicotinic acid hydrazide in ethanol. To this solution, add a stoichiometric amount of potassium hydroxide. Slowly add carbon disulfide to the cooled and stirred solution. The reaction mixture is typically stirred for several hours at room temperature, during which a potassium dithiocarbazinate salt precipitates.
-
Cyclization to form the Thiadiazole Ring: The precipitated salt is collected by filtration and washed with cold ethanol. The salt is then refluxed with hydrazine hydrate for a specified period. This step facilitates the cyclization and formation of the 1,3,4-thiadiazole ring.
-
Isolation and Purification: After cooling, the product, this compound, precipitates from the reaction mixture. The solid is collected by filtration, washed with water and ethanol, and can be further purified by recrystallization from a suitable solvent such as ethanol or a dimethylformamide/water mixture to obtain a crystalline solid.
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity before use in crystal growth experiments.
Single Crystal Growth of Metal Complexes
The growth of high-quality single crystals of this compound metal complexes can be achieved through several common crystallization techniques. The choice of method depends on the solubility of the ligand and the metal salt, as well as the desired crystal morphology. The following are detailed protocols for the most successful methods.
Method 1: Slow Evaporation
This is the simplest and most common method for growing single crystals.
Experimental Protocol: Slow Evaporation
-
Solution Preparation: Prepare a solution of the this compound ligand in a suitable solvent (e.g., methanol, ethanol, dimethylformamide). Prepare a separate solution of the metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Co(II), Ni(II), Cu(II), Zn(II), Cd(II)) in the same or a miscible solvent.
-
Mixing: Mix the ligand and metal salt solutions in a specific molar ratio (commonly 1:1, 2:1, or 1:2 ligand to metal). The total concentration should be relatively low to promote slow crystal growth.
-
Crystallization: Transfer the resulting solution to a clean vial. Cover the vial with a cap that has small perforations or with parafilm punctured with a few pinholes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free and temperature-stable environment (e.g., a desiccator or a quiet corner of a laboratory bench).
-
Crystal Harvesting: Monitor the vial over several days to weeks. Once crystals of suitable size have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.
Workflow for Slow Evaporation Crystallization
Caption: Workflow for single crystal growth by the slow evaporation method.
Method 2: Solvent Diffusion (Vapor and Liquid)
Solvent diffusion techniques are effective when the complex is soluble in one solvent but insoluble in another miscible solvent.
Experimental Protocol: Vapor Diffusion
-
Inner Vial: Dissolve the ligand and metal salt in a small volume of a relatively high-boiling point solvent in a small, open vial.
-
Outer Vial: Place this inner vial inside a larger, sealable vial or jar containing a larger volume of a lower-boiling point "anti-solvent" in which the complex is poorly soluble.
-
Diffusion: Seal the outer container. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.
-
Incubation and Harvesting: Allow the setup to stand undisturbed for several days to weeks. Harvest the crystals as described for the slow evaporation method.
Experimental Protocol: Liquid-Liquid Diffusion
-
Layering: In a narrow tube or vial, carefully layer a solution of the metal salt over a solution of the ligand (or vice versa). The two solvents should be chosen such that they are miscible but have different densities to allow for slow mixing at the interface.
-
Diffusion and Crystallization: Crystals will form at the interface of the two solutions as the ligand and metal ions slowly diffuse and react.
-
Incubation and Harvesting: Keep the tube undisturbed for an extended period. Once crystals have formed, they can be carefully collected.
Workflow for Solvent Diffusion Crystallization
Caption: Workflows for vapor and liquid-liquid diffusion methods.
Method 3: Hydrothermal/Solvothermal Synthesis
This method is particularly useful for synthesizing robust, often porous, coordination polymers and MOFs that may not form under ambient conditions.
Experimental Protocol: Hydrothermal/Solvothermal Synthesis
-
Reactant Mixture: Place the this compound ligand, a metal salt, and a suitable solvent (water for hydrothermal, an organic solvent for solvothermal) into a Teflon-lined stainless steel autoclave. Modulators, such as acids or bases, can be added to control the pH and influence the final structure.
-
Sealing and Heating: Seal the autoclave and place it in an oven. Heat the mixture to a specific temperature (typically between 100 and 200 °C) for a period ranging from several hours to several days.
-
Cooling: After the reaction is complete, cool the autoclave slowly to room temperature. Slow cooling is often crucial for obtaining well-formed crystals.
-
Isolation: Open the autoclave, and collect the crystalline product by filtration. Wash the crystals with the solvent used for the reaction and dry them in air.
Workflow for Hydrothermal/Solvothermal Synthesis
Caption: Workflow for hydrothermal/solvothermal crystal growth.
Data Presentation: Crystallization Conditions and Outcomes
The following table summarizes typical experimental parameters for the successful growth of single crystals of this compound complexes, based on literature precedents for similar systems. Researchers should use these as a starting point and optimize the conditions for their specific metal-ligand combination.
| Metal Ion | Ligand:Metal Ratio | Solvent System | Method | Temperature (°C) | Time | Expected Crystal Habit |
| Cd(II) | 1:1 | DMF/H₂O | Solvothermal | 120 | 3 days | Colorless blocks |
| Co(II) | 2:1 | Methanol/Water | Slow Evaporation | Room Temp | 1-2 weeks | Pink needles |
| Ni(II) | 2:1 | Ethanol/Water | Liquid Diffusion | Room Temp | 2-3 weeks | Green prisms |
| Zn(II) | 1:1 | DMF/Ethanol | Vapor Diffusion | Room Temp | 1 week | Colorless plates |
| Cu(II) | 1:2 | Acetonitrile/Water | Hydrothermal | 160 | 2 days | Blue rods |
Troubleshooting and Considerations
-
Solubility: Ensure that both the ligand and the metal salt are soluble in the chosen solvent system at the initial stage.
-
Concentration: Start with dilute solutions to encourage the growth of fewer, larger crystals rather than a microcrystalline powder.
-
Purity: Use highly purified ligand and metal salts to avoid the incorporation of impurities into the crystal lattice.
-
Environment: Maintain a stable temperature and a vibration-free environment during the crystallization process.
-
Patience: Crystal growth can be a slow process, sometimes taking several weeks. Do not disturb the crystallizing solution unnecessarily.
By following these detailed protocols and considering the key experimental variables, researchers can successfully synthesize this compound and grow high-quality single crystals of its metal complexes for structural elucidation and further investigation of their properties and applications.
Application Notes and Protocols for 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: 1H and 13C NMR Assignment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes, including predicted ¹H and ¹³C NMR assignments and experimental protocols for the synthesis and characterization of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. This heterocyclic compound is of interest in medicinal chemistry and materials science due to its rigid structure and the presence of nitrogen atoms which can act as ligands for metal coordination.
Introduction
This compound is a symmetrical molecule containing a central 1,3,4-thiadiazole ring flanked by two pyridine rings. The understanding of its spectral characteristics is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of such molecules. This note provides predicted ¹H and ¹³C NMR chemical shifts to aid researchers in the characterization of this compound.
Predicted NMR Data
Due to the lack of publicly available, experimentally verified NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of spectral data for structurally related 1,3,4-thiadiazole and pyridine derivatives. The actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Numbering in Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (4H) | 8.70 - 8.90 | Doublet |
| H-3', H-5' (4H) | 7.90 - 8.10 | Doublet |
Predicted for a solution in DMSO-d₆.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbons (Numbering in Figure 1) | Predicted Chemical Shift (δ, ppm) |
| C-2, C-5 | 165.0 - 175.0 |
| C-4' | 138.0 - 142.0 |
| C-2', C-6' | 150.0 - 152.0 |
| C-3', C-5' | 121.0 - 124.0 |
Predicted for a solution in DMSO-d₆.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is the cyclization of diacylhydrazines with a sulfurizing agent, such as Lawesson's reagent, or the reaction of thiohydrazides. A plausible route for the synthesis of the title compound is from isonicotinic acid hydrazide.
-
Materials: Isonicotinic acid hydrazide, Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, Pyridine (anhydrous), Toluene (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of isonicotinic acid hydrazide (2 mmol) and phosphorus pentasulfide (1 mmol) or Lawesson's reagent (1 mmol) is suspended in anhydrous toluene (20 mL).
-
A catalytic amount of anhydrous pyridine is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is treated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species.
-
The crude product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 30°, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling should be used to simplify the spectrum.
-
Visualizations
Figure 1: Molecular Structure of this compound.
Figure 2: Experimental Workflow for Synthesis and NMR Analysis.
Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as both anticancer and antimicrobial agents. This document provides a comprehensive overview of their applications, including quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of key biological pathways and workflows.
Anticancer Applications
1,3,4-Thiadiazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes involved in cancer progression, induction of apoptosis, and disruption of cell signaling pathways.[1][2] Their structural versatility allows for modifications that can enhance potency and selectivity against various cancer cell lines.[2]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various 1,3,4-thiadiazole derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxic Activity of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
| Compound ID | Substituent at C2 | Substituent at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MCF-7 (Breast) | 49.6 | [3] |
| 1b | 2-Trifluoromethylphenylamino | 3-Methoxyphenyl | MDA-MB-231 (Breast) | 53.4 | [3] |
| 2 | N-(5-Nitrothiazol-2-yl)acetamido | (4-(Trifluoromethyl)phenyl)amino | K562 (Leukemia) | 7.4 (Abl kinase inhibition) | [4] |
| 18 | 2,3-Dihydrobenzo[b][1][2]dioxin-6-yl | Cinnamamide | HepG2 (Liver) | 10.28 µg/mL | [2] |
| 32a | Varied | Varied | HepG2 (Liver) | 3.31 | [5][6] |
| 32d | Varied | Varied | MCF-7 (Breast) | 9.31 | [5][6] |
| 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamido | p-tolylamino | MCF-7 (Breast) | 84 | [7][8] |
| 4y | N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamido | p-tolylamino | A549 (Lung) | 34 | [7][8] |
| 14a-c | 4-Chlorophenyl | Piperazine acetamide derivatives | MCF-7 (Breast) | 2.32 - 8.35 | [6] |
| 14a-c | 4-Chlorophenyl | Piperazine acetamide derivatives | HepG2 (Liver) | 2.32 - 8.35 | [6] |
Table 2: Anticancer Activity of Fused 1,3,4-Thiadiazole Derivatives
| Compound Class | Cancer Cell Line | IC50 Range (µM) | Reference |
| Imidazo[2,1-b][1][2][4]thiadiazoles | Various | Moderate to weak | [6] |
| Pyridine derivatives | HCT-116 (Colon) | 2.03 - 37.56 | [5] |
| Pyridine derivatives | Hep-G2 (Liver) | 2.03 - 37.56 | [5] |
Signaling Pathways in Anticancer Activity
Several signaling pathways are implicated in the anticancer mechanism of 1,3,4-thiadiazole derivatives. A common target is the EGFR (Epidermal Growth Factor Receptor) signaling pathway, which is often dysregulated in cancer.[5][9] Inhibition of EGFR phosphorylation can block downstream signaling cascades responsible for cell proliferation and survival.[5] Furthermore, these compounds can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[3][5]
Caption: EGFR/HER-2 and Apoptotic Signaling Pathways Targeted by 1,3,4-Thiadiazole Derivatives.
Antimicrobial Applications
The 1,3,4-thiadiazole nucleus is a versatile scaffold for the development of novel antimicrobial agents with activity against a wide range of bacterial and fungal pathogens.[10][11] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[10]
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various 1,3,4-thiadiazole derivatives. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Sulfonamide derivatives (42a-ac) | Enterococcus faecium | Varies (correlation with lipophilicity) | [10] |
| Quinoline-bridged thiophenes (31a-e) | Escherichia coli | Notable activity | [10] |
| Quinoline-bridged thiophenes (31a-e) | Staphylococcus aureus | Notable activity | [10] |
| A2 | S. aureus, B. cereus, E. coli, P. aeruginosa | Substantial activity | |
| A3, B2 | A. niger, C. albicans | Substantial activity | |
| Compound 30 | Xanthomonas oryzae pv. oryzicola | EC50 = 2.1 | [12] |
| Compound 30 | Xanthomonas oryzae pv. oryzae | EC50 = 1.8 | [12] |
Experimental Protocols
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of 1,3,4-thiadiazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1,3,4-Thiadiazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and adjust the cell density to 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivatives in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT Assay to Determine Anticancer Activity.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of 1,3,4-thiadiazole derivatives against bacterial and fungal strains using the broth microdilution method.[15][16][17]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
1,3,4-Thiadiazole derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the 1,3,4-thiadiazole derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[17]
Caption: Workflow for the Broth Microdilution Assay to Determine MIC.
References
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of antimicrobial activity [protocols.io]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is a heterocyclic organic compound that has garnered interest in the field of organic electronics, particularly for its potential application in Organic Light-Emitting Diodes (OLEDs). Its molecular structure, featuring a central electron-deficient 1,3,4-thiadiazole ring flanked by two pyridine moieties, suggests its utility as an electron-transporting material (ETM) in OLED devices. This document provides an overview of its application, generalized experimental protocols for its synthesis and incorporation into OLEDs, and visualizations of the relevant processes.
Application Notes
The primary role of this compound in an OLED is to facilitate the efficient transport of electrons from the cathode to the emissive layer, where they can recombine with holes to generate light. The electron-withdrawing nature of the thiadiazole and pyridine rings enhances its electron affinity, a key property for an effective ETM.
By functioning as an ETM, this compound can offer several advantages to OLED performance:
-
Improved Electron Injection: It can help to lower the energy barrier for electron injection from the cathode.
-
Enhanced Electron Transport: Its inherent electron mobility allows for the efficient movement of electrons towards the emissive layer.
-
Hole Blocking: Due to a potentially deep highest occupied molecular orbital (HOMO) level, it can also act as a hole-blocking layer (HBL), preventing holes from passing through the emissive layer to the cathode, which would otherwise reduce the recombination efficiency.
-
Increased Device Stability: The thermal and morphological stability of the ETM can contribute to the overall longevity of the OLED device.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles and the fabrication of OLED devices. These should be considered as representative methods and may require optimization for specific experimental setups.
Synthesis of this compound
A common method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of diacylhydrazines.
Materials:
-
Isonicotinic acid
-
Hydrazine hydrate
-
Phosphorus oxychloride (POCl₃) or other dehydrating agents
-
Appropriate solvents (e.g., ethanol, pyridine)
Procedure:
-
Preparation of N,N'-diisonicotinoylhydrazine: A mixture of isonicotinic acid and hydrazine hydrate is refluxed in a suitable solvent like ethanol. The resulting precipitate of N,N'-diisonicotinoylhydrazine is filtered, washed, and dried.
-
Cyclization to form this compound: The N,N'-diisonicotinoylhydrazine is treated with a dehydrating and sulfurizing agent. A common method involves refluxing with phosphorus oxychloride. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the resulting precipitate is neutralized, filtered, washed, and purified, typically by recrystallization or sublimation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include isonicotinic acid hydrazide, which can be reacted with carbon disulfide in a basic medium, or the corresponding thiosemicarbazide, which can be cyclized under acidic conditions. Another approach involves the use of 2,5-dimercapto-1,3,4-thiadiazole as a precursor.
Q2: What are the typical yields for the synthesis of this compound?
A2: The yields can vary significantly depending on the chosen synthetic route and reaction conditions. Reported yields for analogous 2,5-disubstituted-1,3,4-thiadiazoles range from 47% to over 90%.[1] Optimization of reaction parameters is crucial for achieving high yields.
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, reaction time, choice of solvent, and the purity of starting materials and reagents. The method of purification of the final product is also critical for obtaining a high-purity compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Decomposition of starting materials or product. - Incorrect reaction conditions (temperature, time). - Impure reagents or solvents. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out under an inert atmosphere if reagents are air-sensitive. - Optimize reaction temperature and time based on literature for similar compounds. - Use freshly distilled solvents and high-purity reagents. |
| Formation of Multiple Byproducts | - Side reactions due to incorrect stoichiometry. - Undesired secondary reactions of the product. - Presence of impurities in starting materials. | - Carefully control the stoichiometry of the reactants. - Purify starting materials before use. - Optimize reaction conditions to favor the formation of the desired product. - Employ appropriate purification techniques such as column chromatography or recrystallization. |
| Difficulty in Product Isolation and Purification | - Product is highly soluble in the reaction solvent. - Product co-precipitates with impurities. - Oily or tarry product formation. | - After reaction completion, try precipitating the product by adding a non-polar solvent. - Use a suitable recrystallization solvent system to purify the crude product. - If the product is an oil, attempt to solidify it by trituration with a suitable solvent or by cooling. Column chromatography may be necessary. |
Experimental Protocols
Method 1: Cyclization of Thiosemicarbazide Derivative
This method involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.
Step 1: Synthesis of 1,1'-(Isonicotinoyl)bis(thiosemicarbazide)
A mixture of isonicotinic acid hydrazide and an appropriate isothiocyanate are reacted to form the corresponding thiosemicarbazide.[1]
Step 2: Cyclization to this compound
The synthesized thiosemicarbazide is added portion-wise to cold (0°C) concentrated sulfuric acid with constant stirring. The reaction mixture is stirred for several hours at room temperature and then carefully neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product. The product is then filtered, washed with water, and recrystallized.[1]
| Parameter | Condition | Yield Range (%) |
| Cyclization Agent | Concentrated Sulfuric Acid | 47 - 90[1] |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 3 hours to overnight | |
| Purification | Recrystallization |
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for low product yield.
General Synthesis Pathway
Caption: Common synthetic routes to the target compound.
References
Solubility of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole in common organic solvents.
This technical support center provides guidance and troubleshooting for researchers and drug development professionals working with 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. The following sections address common questions and issues related to its solubility in various organic solvents.
Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Common Abbreviation | Expected Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | Soluble | Frequently used to prepare stock solutions for biological assays.[1][2] |
| Dimethylformamide | DMF | Soluble | A common solvent for dissolving related heterocyclic compounds.[3][4] |
| Chloroform | CHCl₃ | Likely soluble | Nonpolar solvents may be effective due to the aromatic nature of the compound.[5] |
| Dichloromethane | DCM | Likely soluble | Similar to chloroform, it may be a suitable solvent.[6] |
| Ethanol | EtOH | Sparingly soluble to soluble | A melting point of 242°C has been noted in a mixture of ethanol and water, suggesting some solubility.[7] |
| Methanol | MeOH | Sparingly soluble | Polar protic solvents may be less effective than polar aprotic ones. |
| Acetone | (CH₃)₂CO | Sparingly soluble | May require heating to achieve dissolution. |
| Acetonitrile | ACN | Sparingly soluble | Often used in analytical chemistry, but solubility may be limited.[6] |
| Water | H₂O | Poorly soluble | The hydrophobic nature of the pyridyl and thiadiazole rings limits aqueous solubility. |
| Hexane | C₆H₁₄ | Insoluble | Unlikely to be an effective solvent.[5] |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working with this compound.
Question 1: I am having difficulty dissolving this compound in my desired solvent. What should I do?
Answer:
If you are experiencing poor solubility, consider the following troubleshooting steps:
-
Solvent Selection: If not constrained by your experimental setup, switch to a more suitable solvent. DMSO and DMF are excellent starting points for creating stock solutions.
-
Heating: Gently warming the solution can significantly increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature to avoid decomposition of the compound.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.
-
Increase Solvent Volume: If you are trying to prepare a solution of a specific concentration, ensure you are using a sufficient volume of solvent.
-
Particle Size: If the compound is in a crystalline form, grinding it to a fine powder can increase the surface area and speed up dissolution.
Question 2: My compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer. How can I prevent this?
Answer:
This is a common issue when diluting a concentrated stock in a non-polar solvent with an aqueous solution. Here are some strategies to mitigate precipitation:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO. This will result in a lower final concentration of DMSO in your aqueous solution, which can help to keep the compound dissolved.
-
Use a Co-solvent: Introduce a co-solvent that is miscible with both your stock solvent and the aqueous buffer. Ethanol or polyethylene glycol (PEG) can sometimes serve this purpose.
-
Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the stock solution dropwise to the vigorously stirring aqueous buffer. This can prevent localized high concentrations that lead to precipitation.
-
Adjust the pH: The solubility of compounds with pyridyl groups can be pH-dependent. Adjusting the pH of your aqueous buffer may improve solubility.
Question 3: How can I determine the solubility of this compound in a specific solvent for my experiment?
Answer:
A common method to determine solubility is the shake-flask method. The general protocol is as follows:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully extract a sample of the supernatant and filter it to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Experimental Workflows
Diagram 1: Experimental Workflow for Solubility Determination
A general workflow for experimentally determining the solubility of a compound.
Diagram 2: Troubleshooting Logic for Solubility Issues
A logical diagram to troubleshoot issues with dissolving the compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. echemi.com [echemi.com]
Technical Support Center: Optimizing MOF Formation with Pyridyl-Thiadiazole Ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Metal-Organic Frameworks (MOFs) utilizing pyridyl-thiadiazole based ligands.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyridyl-thiadiazole MOFs, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is there no crystalline product, only an amorphous powder?
Answer: The formation of amorphous products instead of crystalline MOFs is a common issue that can arise from several factors related to nucleation and crystal growth.
-
Potential Cause 1: Suboptimal Reaction Temperature. Temperature plays a critical role in the thermodynamics and kinetics of MOF formation.[1] An inappropriate temperature can lead to rapid precipitation of an amorphous solid rather than controlled crystal growth.
-
Solution 1: Systematically vary the reaction temperature. Some systems require higher temperatures to overcome the kinetic barrier for crystallization, while others may produce better crystals at lower temperatures over a longer period. It has been observed that increasing temperature can lead to higher dimensionality in the resulting MOF structure.[1]
-
Potential Cause 2: Unsuitable Solvent System. The solubility of both the metal salt and the pyridyl-thiadiazole ligand is highly dependent on the solvent. Poor solubility of the ligand is a known hurdle in the synthesis of thiadiazole-based MOFs.[2] If the components are not sufficiently solvated, they may precipitate out of solution before they can self-assemble into an ordered framework.
-
Solution 2: Experiment with different solvents or solvent mixtures. Polar, high-boiling point solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used.[2] If ligand solubility is low, consider using a co-solvent system or exploring solvothermal methods that can enhance solubility at elevated temperatures and pressures.
-
Potential Cause 3: Incorrect Molar Ratio of Reactants. The stoichiometry between the metal ion and the organic ligand is crucial for the formation of the desired MOF structure. An excess of one component can lead to the formation of amorphous coordination polymers or unreacted starting materials.
-
Solution 3: Systematically screen different metal-to-ligand molar ratios. While a 1:1 or 1:2 ratio is often a good starting point, the optimal ratio can vary depending on the specific metal and ligand.
Question 2: The obtained crystals are very small or the yield is very low. How can this be improved?
Answer: Low yield and small crystal size are often related to the kinetics of the crystallization process.
-
Potential Cause 1: Rapid Nucleation and Slow Growth. If nucleation is too fast relative to crystal growth, a large number of small crystals will be formed.
-
Solution 1: Introduce a modulator, such as a monocarboxylic acid (e.g., acetic acid) or another coordinating solvent like pyridine.[3] Modulators can compete with the ligand for coordination to the metal center, slowing down the nucleation rate and promoting the growth of larger, higher-quality crystals.[3]
-
Potential Cause 2: Insufficient Reaction Time. MOF crystallization can be a slow process, and insufficient time may not allow for the crystals to grow to a significant size or for the reaction to reach completion.
-
Solution 2: Increase the reaction time. Monitor the reaction at different time points to determine the optimal duration for crystal growth.
Question 3: The characterization data (e.g., PXRD) does not match the expected MOF structure. What could be the reason?
Answer: The formation of an unexpected crystal phase or a mixture of phases can be influenced by subtle changes in the reaction conditions.
-
Potential Cause 1: Polymorphism. MOFs can often exist in different crystalline forms (polymorphs), and the reaction temperature can be a decisive factor in which polymorph is obtained.[1]
-
Solution 1: Carefully control and screen a range of reaction temperatures. Different polymorphs may have distinct properties, so it is important to identify the conditions that consistently produce the desired phase.
-
Potential Cause 2: Influence of Anions from Metal Salts. The counter-anion of the metal salt (e.g., nitrate, perchlorate, sulfate) can sometimes be incorporated into the MOF structure or influence the coordination environment of the metal center, leading to different structures.
-
Solution 2: If an unexpected phase is obtained, consider using a different metal salt with a non-coordinating or weakly coordinating anion. This can sometimes lead to the formation of the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the typical solvents used for pyridyl-thiadiazole MOF synthesis?
A1: Due to the often low solubility of conjugated thiadiazole-based ligands, polar aprotic solvents with high boiling points are commonly employed.[2] These include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO).[2] In some cases, mixtures of these solvents with water or alcohols may be used to tune the solubility of the reactants and influence the final MOF structure.
Q2: How does temperature affect the formation of pyridyl-thiadiazole MOFs?
A2: Temperature is a critical parameter that influences the reaction kinetics and thermodynamics of MOF formation.[1] It can affect the dimensionality of the framework, the crystal phase (polymorphism), and the removal of residual ligand molecules from the pores.[1][4] Higher temperatures can sometimes lead to more dense and highly interpenetrated structures.[1]
Q3: What role does pH play in the synthesis of these MOFs?
A3: The pH of the reaction mixture can significantly impact the deprotonation state of the organic ligand, particularly if it contains acidic functional groups. This, in turn, affects its coordination to the metal center. While not always explicitly controlled with a buffer, the addition of acids or bases, or the use of acidic or basic solvents, can be a crucial parameter to optimize for successful MOF synthesis.
Q4: Can modulators be used in the synthesis of pyridyl-thiadiazole MOFs?
A4: Yes, modulators are often used in MOF synthesis to control crystal size and morphology.[3] Compounds like acetic acid or pyridine, which have a chemical structure similar to parts of the ligand, can compete for coordination sites on the metal ion.[3] This can slow down the nucleation process, leading to the formation of larger and more uniform crystals.[3]
Data Presentation
Table 1: Influence of Reaction Temperature on MOF Dimensionality
| Ligand System | Metal Ion | Temperature (°C) | Resulting MOF Dimensionality | Reference |
| Imidazole/Carboxylate | Zn(II) | 140 | 2D Network | [1] |
| Imidazole/Carboxylate | Zn(II) | 180 | 3D Framework (interpenetrated) | [1] |
| Oxalate/Piperazine | Zn(II) | 100 | 0D Complex | [1] |
| Oxalate/Piperazine | Zn(II) | 180 | 3D Framework | [1] |
Table 2: Example Synthesis Conditions for a Thiadiazole-based MOF (ZJU-64-NSN)
| Parameter | Condition |
| Ligand | 4,4'-(benzo[c][1][2][5]thiadiazole-4,7-diyl)dibenzoic acid (H2BTDBA) |
| Metal Salt | Zn(NO3)2·6H2O |
| Additive | Adenine |
| Solvent | DMF / Deionized Water |
| Acid | Nitric Acid |
| Temperature | 130 °C |
| Time | 24 h |
| Data synthesized from reference[6]. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a Pyridyl-Thiadiazole MOF
This protocol is a generalized procedure based on common practices for solvothermal MOF synthesis.
-
Reagent Preparation:
-
Dissolve the pyridyl-thiadiazole ligand (e.g., 0.1 mmol) in a suitable solvent (e.g., 10 mL of DMF) in a 20 mL glass vial. Sonication may be required to aid dissolution.
-
In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of a transition metal nitrate or acetate) in a small amount of the same solvent (e.g., 2 mL of DMF).
-
-
Reaction Mixture Assembly:
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
If a modulator is used, it can be added at this stage (e.g., 10 equivalents relative to the metal salt).
-
-
Solvothermal Reaction:
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to the desired temperature (e.g., 120 °C) for a specified period (e.g., 48 hours).
-
Allow the oven to cool down slowly to room temperature.
-
-
Product Isolation and Purification:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF, 3 x 10 mL) to remove any unreacted starting materials.
-
Exchange the solvent with a more volatile solvent (e.g., ethanol or methanol) by soaking the crystals for 24 hours.
-
Dry the product under vacuum or at a slightly elevated temperature (e.g., 60 °C).
-
Visualizations
References
- 1. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 2. mdpi.com [mdpi.com]
- 3. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A nanosized anionic MOF with rich thiadiazole groups for controlled oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Thermal and chemical stability of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole based MOFs.
Technical Support Center: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (BPyTD) Based MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the this compound (BPyTD) linker.
Disclaimer: Published literature with detailed quantitative data on the thermal and chemical stability of MOFs specifically incorporating the this compound linker is limited. The information provided below is based on general principles for MOFs with similar chemical functionalities (e.g., pyridine and thiadiazole-based linkers) and standard analytical techniques. Researchers should perform rigorous characterization for their specific BPyTD-based MOF systems.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, activation, and stability testing of BPyTD-based MOFs.
| Problem | Potential Cause | Suggested Solution |
| Low or No Crystallinity in Synthesized Product | - Non-optimal solvent system.- Incorrect reaction temperature or time.- Inappropriate metal-to-linker ratio.- Presence of impurities. | - Screen different solvents or solvent mixtures (e.g., DMF, DEF, ethanol).- Systematically vary the reaction temperature and duration.- Optimize the molar ratio of the metal salt and the BPyTD linker.- Ensure high purity of starting materials. |
| Amorphous Product After Solvent Exchange/Activation | - Structural collapse upon removal of guest molecules.- Harsh activation conditions (temperature too high). | - Employ a gentler activation process, such as a gradual increase in temperature under vacuum.- Consider supercritical CO2 exchange for solvent removal to minimize capillary stress.[1] |
| Inconsistent TGA Results | - Incomplete removal of solvent from the pores.- Sample contamination.- Instrument calibration issues. | - Ensure the sample is fully activated before TGA analysis.- Handle samples in an inert atmosphere if they are air-sensitive.- Calibrate the TGA instrument according to the manufacturer's protocol. |
| Loss of Crystallinity After Chemical Stability Test | - Degradation of the MOF structure in the tested solvent or pH.- Hydrolysis of the metal-linker bonds. | - Correlate PXRD data with the solvent used. Some MOFs are unstable in protic solvents like water or methanol.- Test stability across a range of pH values to determine the operational window.- Consider that the thiadiazole and pyridine moieties may have different susceptibilities to acidic or basic conditions. |
| Broad or Shifted Peaks in PXRD Pattern | - Reduced crystallite size.- Lattice strain or defects.- Partial structural change. | - Review the synthesis conditions; rapid precipitation can lead to smaller crystals.- Compare the experimental pattern with a simulated pattern from single-crystal data if available.- Consider Rietveld refinement to analyze structural changes. |
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of BPyTD-based MOFs?
Q2: How can I assess the chemical stability of my BPyTD-based MOF?
A2: To assess chemical stability, immerse the activated MOF sample in various solvents (e.g., water, ethanol, DMF, acetone) and aqueous solutions of different pH for a set period (e.g., 24-72 hours). After immersion, collect the solid, dry it, and analyze its crystallinity using Powder X-ray Diffraction (PXRD). A comparison of the PXRD pattern before and after treatment will indicate if the framework has remained intact.
Q3: The PXRD pattern of my synthesized material doesn't match the simulated pattern. What could be the reason?
A3: Discrepancies between experimental and simulated PXRD patterns can arise from several factors:
-
Presence of guest molecules: The experimental pattern is of the as-synthesized MOF containing solvent molecules, while the simulated pattern is often from a guest-free crystal structure.
-
Phase impurity: Your synthesis may have produced a mixture of crystalline phases.
-
Preferred orientation: If the powder sample is not randomly oriented, peak intensities can differ from the simulated pattern.
-
Structural differences: The actual crystal structure may differ slightly from the single-crystal data used for simulation.
Q4: My BPyTD-based MOF appears to be unstable in water. How can I improve its water stability?
A4: Enhancing the water stability of MOFs can be approached in several ways:
-
Metal Node Selection: Using higher-valent metal cations (e.g., Zr(IV), Cr(III)) can form stronger metal-linker bonds that are more resistant to hydrolysis.
-
Hydrophobic Functionalization: Introducing hydrophobic groups to the framework, though not directly on the BPyTD linker itself, can help repel water molecules.
-
Interpenetration: Synthesizing interpenetrated frameworks can enhance structural robustness.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Objective: To determine the decomposition temperature of a BPyTD-based MOF.
Methodology:
-
Place 5-10 mg of the activated BPyTD-based MOF sample into an alumina TGA pan.
-
Load the pan into the TGA instrument.
-
Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample during the analysis to prevent oxidation.
-
Record the weight loss as a function of temperature. The onset of significant weight loss after the removal of any residual solvent indicates the beginning of framework decomposition.
Protocol 2: Powder X-ray Diffraction (PXRD) for Chemical Stability Assessment
Objective: To evaluate the structural integrity of a BPyTD-based MOF after exposure to different chemical environments.
Methodology:
-
Record a high-quality PXRD pattern of the as-synthesized, activated BPyTD-based MOF. This will serve as the reference pattern.
-
Immerse approximately 20 mg of the activated MOF in 5 mL of the desired solvent (e.g., water, methanol, DMF) or pH-adjusted aqueous solution in a sealed vial.
-
Keep the vial at room temperature for a specified duration (e.g., 24, 48, or 72 hours), with occasional gentle agitation.
-
After the immersion period, collect the solid material by centrifugation or filtration.
-
Wash the collected solid with a volatile solvent in which the MOF is insoluble (e.g., diethyl ether or acetone) to remove the test solvent.
-
Dry the sample under vacuum at a mild temperature (e.g., 60-80 °C) to remove the washing solvent.
-
Acquire a PXRD pattern of the treated sample under the same conditions as the reference pattern.
-
Compare the peak positions and intensities of the treated sample's PXRD pattern with the reference pattern to assess any changes in crystallinity or structure.
Data Summary
As specific quantitative stability data for BPyTD-based MOFs is not available in the reviewed literature, a generalized table is provided below to guide researchers on the type of data they should aim to collect and report.
Table 1: Thermal Stability Data for BPyTD-based MOFs (Hypothetical)
| MOF Composition | Metal Node | Decomposition Temperature (°C) (from TGA) |
| [M(BPyTD)(Ancillary Linker)] | M = Cd(II) | Data to be determined |
| [M(BPyTD)(Ancillary Linker)] | M = Zn(II) | Data to be determined |
| [M(BPyTD)(Ancillary Linker)] | M = Cu(II) | Data to be determined |
Table 2: Chemical Stability of BPyTD-based MOFs (Hypothetical)
| Solvent/Solution | pH | Immersion Time (h) | Structural Integrity (Assessed by PXRD) |
| Water | 7 | 24 | Stable / Partially Degraded / Amorphous |
| Ethanol | N/A | 24 | Stable / Partially Degraded / Amorphous |
| DMF | N/A | 24 | Stable / Partially Degraded / Amorphous |
| Aqueous HCl | 3 | 24 | Stable / Partially Degraded / Amorphous |
| Aqueous NaOH | 11 | 24 | Stable / Partially Degraded / Amorphous |
Visualizations
Caption: Workflow for assessing the thermal stability of BPyTD-based MOFs.
References
Technical Support Center: Purification of 2,5-Disubstituted-1,3,4-thiadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,5-disubstituted-1,3,4-thiadiazoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of 2,5-disubstituted-1,3,4-thiadiazoles in a question-and-answer format.
Question 1: My product yield is very low after column chromatography. What are the possible causes and solutions?
Answer:
Low recovery from column chromatography can be attributed to several factors. The primary concerns are the irreversible adsorption of the compound onto the silica gel, the use of an inappropriate solvent system, or decomposition of the product on the stationary phase.
-
Possible Causes & Solutions:
-
Irreversible Adsorption: Highly polar compounds can bind strongly to silica gel. Consider deactivating the silica gel with triethylamine or using a different stationary phase like alumina.
-
Improper Solvent System: If the mobile phase is not polar enough, the compound will not elute from the column. Conversely, if it is too polar, co-elution with impurities can occur, leading to loss of product in mixed fractions. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point is a hexane/ethyl acetate mixture[1].
-
Product Decomposition: Some thiadiazole derivatives may be sensitive to the acidic nature of silica gel. This can be tested by spotting a solution of the pure compound on a TLC plate and letting it sit for several hours before eluting to see if any new spots appear. If decomposition is suspected, neutralizing the silica gel or using a less acidic stationary phase is recommended.
-
Question 2: During recrystallization, my compound "oils out" instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to the compound being highly impure or the solvent choice being suboptimal.
-
Possible Causes & Solutions:
-
High Impurity Level: If the crude product is highly impure, the impurities can depress the melting point and interfere with crystal lattice formation. It may be necessary to first purify the compound by column chromatography to remove the bulk of the impurities.
-
Inappropriate Solvent: The solvent may be too good at dissolving the compound, even at low temperatures, or it may be too poor, causing rapid precipitation. Experiment with different solvents or solvent mixtures. Ethanol, or aqueous ethanol, is often a good starting point for recrystallization of thiadiazole derivatives[2].
-
Cooling Rate: Cooling the solution too quickly can favor the formation of an oil over crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inducing Crystallization: If the compound remains as a supersaturated oil, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Question 3: After purification by a single method, my product still shows multiple spots on TLC. What should I do?
Answer:
The presence of multiple spots on TLC indicates that the product is not yet pure. This could be due to closely eluting impurities, incomplete reaction, or decomposition.
-
Possible Causes & Solutions:
-
Co-eluting Impurities: Some impurities may have similar polarity to the desired product, making separation by a single chromatographic step difficult. A second purification step using a different technique is often effective. For example, if column chromatography was used first, follow it with recrystallization.
-
Incomplete Reaction: Unreacted starting materials or intermediates may be present. Review the reaction conditions, such as reaction time and temperature, to ensure the reaction has gone to completion[1].
-
Product Instability: The compound may be degrading during the workup or purification process. Analyze the crude reaction mixture by TLC to see if the impurities are present before purification. If the product is unstable, minimize exposure to heat and acidic or basic conditions during purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2,5-disubstituted-1,3,4-thiadiazoles?
The two most widely used purification techniques for this class of compounds are silica gel column chromatography and recrystallization[1][2]. Column chromatography is effective for separating compounds with different polarities, while recrystallization is excellent for removing small amounts of impurities from a solid product.
Q2: What are the recommended solvent systems for column chromatography?
A mixture of hexane and ethyl acetate is a very common and effective mobile phase for the column chromatography of 2,5-disubstituted-1,3,4-thiadiazoles[1]. The ratio of the two solvents should be optimized based on the polarity of the specific target molecule, as determined by preliminary TLC analysis.
Q3: Which solvents are typically used for the recrystallization of 2,5-disubstituted-1,3,4-thiadiazoles?
Ethanol is a frequently reported solvent for the recrystallization of these compounds[3][4]. In some cases, a mixture of ethanol and water (aqueous ethanol) has been successfully used to achieve high purity crystals[2]. The choice of solvent will depend on the solubility of the specific thiadiazole derivative.
Q4: What are some of the key challenges in the synthesis that lead to purification difficulties?
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involves cyclization reactions, for instance, from thiosemicarbazide precursors[5][6]. Incomplete cyclization can lead to intermediates that are difficult to separate from the final product. Additionally, the use of strong acids or bases as catalysts, such as p-TSA or phosphorus oxychloride, can sometimes lead to the formation of side products that complicate the purification process[1][7].
Q5: How can I confirm the purity and structure of my final product?
A combination of analytical techniques should be used. Purity is typically assessed by Thin Layer Chromatography (TLC) and melting point analysis. The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the data is consistent with the proposed structure[7][8][9].
Data Presentation
Table 1: Comparison of Common Purification Methods
| Feature | Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a stationary phase. | Separation based on differences in solubility in a hot versus cold solvent. |
| Best For | Separating mixtures of compounds with different polarities; purification of oils. | Removing small amounts of impurities from a solid product; obtaining high-purity crystalline material. |
| Advantages | High resolving power for complex mixtures; applicable to a wide range of compounds. | Can yield very pure compounds; relatively simple and inexpensive equipment. |
| Disadvantages | Can be time-consuming and solvent-intensive; potential for product decomposition on the stationary phase. | Requires a solid product; finding a suitable solvent can be challenging; may not be effective for removing large amounts of impurities. |
| Common Solvents | Hexane/Ethyl Acetate mixtures[1]. | Ethanol, Aqueous Ethanol[2][3][4]. |
Table 2: Summary of Reported Yields for Synthesized 2,5-Disubstituted-1,3,4-thiadiazoles
| Starting Material(s) | Reaction Conditions | Purification Method | Reported Yield | Reference |
| Alkyl 2-(methylthio)-2-thioxoacetates and acyl hydrazides | p-TSA in water at 80°C | Column Chromatography | Up to 83% | [1][10] |
| 2,5-dimercapto-1,3,4-thiadiazole and 4-ethylbromobutyrate | K₂CO₃ in DMF | Recrystallization from ethanol | 92% | [4][8] |
| 2,5-dimercapto-1,3,4-thiadiazole and 1-bromohexane | NaOH in isopropanol | Vacuum stripping (no further purification) | >70% | [11] |
| Thiosemicarbazide and aromatic carboxylic acids | POCl₃ | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in the initial, least polar solvent mixture (e.g., hexane).
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica gel with the adsorbed product is carefully added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, starting with a non-polar solvent like hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate[1].
-
Fraction Collection: The eluent is collected in a series of fractions.
-
Analysis: Each fraction is analyzed by TLC to identify which fractions contain the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 2,5-disubstituted-1,3,4-thiadiazole.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is a common choice[2][3].
-
Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimum amount of the hot solvent is added to completely dissolve the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: The crystals are collected by vacuum filtration.
-
Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: The purified crystals are dried in a vacuum oven to remove any residual solvent.
Visualizations
Caption: A general experimental workflow for the purification and characterization of 2,5-disubstituted-1,3,4-thiadiazoles.
Caption: A decision-making flowchart for troubleshooting common issues in the purification of 2,5-disubstituted-1,3,4-thiadiazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Thiadiazole-Based Fluorescent Sensors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using thiadiazole-based fluorescent sensors.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and step-by-step solutions.
Issue 1: Weak or No Fluorescence Signal
Question: I am not observing any fluorescence signal from my thiadiazole-based sensor. What are the possible causes and how can I troubleshoot this?
Answer:
A weak or nonexistent fluorescence signal can stem from several factors, ranging from experimental setup to the chemical properties of the sensor itself.
Possible Causes and Solutions:
-
Incorrect Wavelengths: Ensure that the excitation and emission wavelengths used in your instrument settings match the spectral properties of your specific thiadiazole sensor. Consult the manufacturer's data sheet or relevant literature for the correct absorption and emission maxima.
-
Low Sensor Concentration: The concentration of the sensor may be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution and perform a concentration titration to find the optimal working concentration.
-
Sensor Degradation: Thiadiazole compounds can degrade over time, especially if not stored correctly. Ensure your sensor is stored under the recommended conditions (e.g., protected from light, at the correct temperature). Consider synthesizing or purchasing a fresh batch of the sensor.
-
Incompatible Solvent: The solvent can significantly impact the fluorescence quantum yield of the sensor. If possible, test the sensor in a variety of solvents with different polarities to find the optimal medium for your experiment.[1][2][3]
-
Quenching from Contaminants: Impurities in your sample or solvent can quench the fluorescence of the sensor. Use high-purity solvents and reagents to minimize this effect.
-
Instrument Malfunction: Verify that the fluorometer or microscope is functioning correctly. Check the light source, detectors, and filter sets to ensure they are appropriate for your sensor's spectral range.
Issue 2: Unstable or Fluctuating Fluorescence Signal
Question: My fluorescence signal is unstable and fluctuates over time. What could be causing this and how can I stabilize it?
Answer:
Signal instability can be a frustrating issue, often pointing to dynamic processes occurring in your sample.
Possible Causes and Solutions:
-
Photobleaching: Continuous exposure to high-intensity excitation light can lead to the photochemical destruction of the fluorophore, causing the signal to fade.[4][5] To mitigate this:
-
Temperature Fluctuations: Changes in temperature can affect the fluorescence intensity. Ensure your sample is at a stable temperature throughout the measurement. For temperature-sensitive probes, use a temperature-controlled sample holder.[7]
-
Aggregation: At higher concentrations, thiadiazole sensors can form aggregates, which often leads to fluorescence quenching.[8] To address this:
-
Work at a lower sensor concentration.
-
Incorporate surfactants or other additives to prevent aggregation.
-
Modify the sensor with bulky groups to hinder intermolecular interactions.
-
-
Reaction with Sample Components: The sensor may be reacting with components in your sample, leading to a change in its fluorescence properties over time. Perform control experiments with individual sample components to identify any potential interactions.
Issue 3: High Background Fluorescence
Question: I am observing a high background fluorescence signal, which is interfering with the signal from my sensor. How can I reduce the background?
Answer:
High background can mask the true signal from your sensor. Here are several ways to address this issue:
Possible Causes and Solutions:
-
Autofluorescence: Biological samples often contain endogenous fluorophores that contribute to background signal. To reduce autofluorescence:
-
Use a red-shifted thiadiazole sensor if possible, as autofluorescence is typically stronger in the blue-green region of the spectrum.
-
Treat fixed cells with a quenching agent like sodium borohydride.
-
-
Impure Sensor: Impurities in the sensor itself can be fluorescent. Purify the sensor using techniques like column chromatography or recrystallization.
-
Contaminated Solvents or Reagents: Solvents and other reagents can contain fluorescent impurities. Use high-purity, spectroscopy-grade solvents.
-
Non-specific Binding: In biological imaging, the sensor may bind non-specifically to cellular components. To reduce this:
-
Include a blocking step in your staining protocol.
-
Optimize the sensor concentration and incubation time.
-
Wash the sample thoroughly after incubation with the sensor.
-
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and how does it affect my thiadiazole-based sensor?
A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For thiadiazole-based sensors, common quenching mechanisms include:
-
Aggregation-Caused Quenching (ACQ): At high concentrations, the planar structures of thiadiazole molecules can lead to the formation of non-fluorescent or weakly fluorescent aggregates through π-π stacking.
-
Photoinduced Electron Transfer (PET): In some sensor designs, the presence of an analyte can trigger an electron transfer process that quenches the fluorescence.
-
Solvent Effects: The polarity of the solvent can influence the energy levels of the excited state, sometimes leading to non-radiative decay pathways and reduced fluorescence.[1][2][3]
-
Collisional Quenching: Collisions with other molecules in the solution, such as dissolved oxygen, can lead to de-excitation without the emission of a photon.
Q2: How does the pH of the solution affect the fluorescence of my thiadiazole sensor?
A2: The pH of the solution can significantly impact the fluorescence of many thiadiazole sensors.[8] This is often due to the protonation or deprotonation of nitrogen atoms in the thiadiazole ring or substituent groups. These changes in protonation state can alter the electronic structure of the molecule, leading to shifts in the absorption and emission spectra, as well as changes in fluorescence intensity. It is crucial to maintain a constant and optimal pH for your specific sensor and experiment.
Q3: What is photobleaching and what are the best practices to prevent it?
A3: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[4][5] This leads to a permanent loss of fluorescence. To minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter acquisition times or by only illuminating the sample when acquiring data.
-
Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[4][6]
-
Choose Photostable Dyes: If possible, select thiadiazole derivatives that are known for their high photostability.
Q4: How do I choose the right solvent for my thiadiazole-based sensor?
A4: The choice of solvent is critical as it can influence the sensor's solubility, stability, and photophysical properties. Generally, the fluorescence quantum yield and the position of the emission maximum can be sensitive to solvent polarity.[1][2][3] It is recommended to consult the literature for the specific thiadiazole derivative you are using. If this information is not available, a good starting point is to test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to determine the optimal conditions for your application.
Quantitative Data
Table 1: Photophysical Properties of Selected 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives in Different Solvents
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| 2-amino-5-phenyl-1,3,4-thiadiazole (TB) | Water (pH 7) | ~330 | ~382 | ~4400 | - | [9] |
| 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) | Water (pH 7) | ~340 | ~415 | ~5800 | - | [9] |
| 2-amino-5-(2-hydroxy-5-sulfobenzoyl)-1,3,4-thiadiazole (TSF) | Water (pH 7) | ~340 | ~405 | ~5000 | - | [9] |
| Thienothiadiazole Derivative 1 | Dichloromethane | 680 | 895 | 2800 | 0.012 | [9] |
| Thienothiadiazole Derivative 2 | Dichloromethane | 650 | 850 | 3000 | 0.008 | [9] |
Note: This table is a compilation of data from various sources and serves as an example. The exact values can vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles
This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles via the cyclization of N-acylthiosemicarbazides.
Materials:
-
Substituted aromatic acid
-
Thionyl chloride
-
Thiosemicarbazide
-
Concentrated sulfuric acid
-
Sodium bicarbonate
-
Ethanol
-
Water
Procedure:
-
Synthesis of Acid Chloride: Reflux the substituted aromatic acid with an excess of thionyl chloride for 2-4 hours. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Synthesis of N-Acylthiosemicarbazide: Dissolve the crude acid chloride in a suitable solvent (e.g., acetone or THF) and add it dropwise to a solution of thiosemicarbazide in the same solvent at 0°C. Stir the reaction mixture at room temperature for 12-24 hours. The product can be isolated by filtration or after removal of the solvent.
-
Cyclization: Add the N-acylthiosemicarbazide to an excess of cold, concentrated sulfuric acid. Stir the mixture at room temperature for 12-24 hours. Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated product is then filtered, washed with water, and dried.
-
Purification: The crude 2,5-disubstituted-1,3,4-thiadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Fluorescence Measurements
This protocol outlines the general steps for performing a fluorescence measurement with a thiadiazole-based sensor.
Materials:
-
Thiadiazole-based sensor stock solution
-
High-purity solvent
-
Analyte stock solution (if applicable)
-
Quartz cuvette
-
Fluorometer
Procedure:
-
Prepare Sensor Solution: Prepare a dilute working solution of the thiadiazole sensor in the desired solvent. The concentration should be optimized to give a strong fluorescence signal without causing aggregation-caused quenching. A typical starting concentration is in the micromolar range.
-
Instrument Setup: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes. Set the excitation and emission wavelengths according to the sensor's spectral properties. Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio.
-
Blank Measurement: Fill the cuvette with the pure solvent and record a blank spectrum to account for any background fluorescence from the solvent.
-
Sensor Measurement: Replace the solvent with the sensor solution and record the fluorescence spectrum.
-
Analyte Titration (for sensing applications): Add small aliquots of the analyte stock solution to the sensor solution in the cuvette. After each addition, mix the solution thoroughly and record the fluorescence spectrum.
-
Data Analysis: Subtract the blank spectrum from the sensor and sensor-analyte spectra. Analyze the changes in fluorescence intensity or spectral shape as a function of analyte concentration.
Visualizations
Caption: Troubleshooting workflow for fluorescence quenching.
Caption: Key fluorescence quenching mechanisms.
References
- 1. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 2. What is the Stokes Shift? - Edinburgh Instruments [edinst.com]
- 3. youtube.com [youtube.com]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. emsdiasum.com [emsdiasum.com]
- 7. researchgate.net [researchgate.net]
- 8. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Thienothiadiazole-Based D−π–A−π–D Fluorophores as Potential NIR Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid polymorphism in coordination polymer crystallization.
Welcome to the Technical Support Center for Crystallization Control. This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of polymorphism in coordination polymer (CP) crystallization.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism in coordination polymers and why is it a critical issue?
Polymorphism is the ability of a single compound to crystallize into two or more different crystal structures, known as polymorphs.[1] Each polymorph, despite having the identical chemical composition, is a distinct solid-state material with unique physical and chemical properties. These properties can include:
-
Solubility and dissolution rate
-
Density and mechanical strength
-
Thermal stability
-
Optical properties (e.g., color, photoluminescence)[2]
-
Chemical reactivity
For researchers in materials science and drug development, controlling polymorphism is crucial because inconsistent or incorrect polymorph formation leads to batch-to-batch variability, affecting product performance, stability, and regulatory approval.
Q2: What is the difference between a kinetic and a thermodynamic polymorph?
This distinction is central to controlling crystallization outcomes and relates to the energy landscape of the crystallization process.[3][4]
-
Kinetic Polymorph : This is the polymorph that forms the fastest. Its formation is favored because the activation energy barrier to nucleation is lower than for other forms.[3] Kinetic products are often, but not always, metastable (less stable) and tend to form under conditions of high supersaturation, rapid cooling, or low temperatures.[3][5]
-
Thermodynamic Polymorph : This is the most stable polymorph, having the lowest overall Gibbs free energy.[3][4] Its formation is favored under conditions that approach equilibrium, such as higher temperatures, longer crystallization times, and lower supersaturation, which allow the system enough energy and time to overcome higher activation barriers.[5][6]
According to Ostwald's rule of stages, a less stable (kinetic) polymorph will often crystallize first before converting to a more stable (thermodynamic) form over time.[1]
Q3: What are the primary experimental factors that influence which polymorph is formed?
The selective crystallization of a desired polymorph depends on the careful manipulation of several experimental parameters that influence both thermodynamic and kinetic factors.[5] Key factors include:
-
Temperature : Temperature directly impacts the relative free energies of different polymorphs.[7] Higher temperatures favor the thermodynamic product by providing sufficient energy to overcome activation barriers and establish equilibrium.[2][6]
-
Solvent : The choice of solvent is critical. It affects reactant solubility, supersaturation levels, and can form specific solute-solvent interactions (like hydrogen bonds) that stabilize the nucleation of one polymorph over another.[2][8]
-
Supersaturation : This is the primary driving force for crystallization. High supersaturation, often achieved by rapid cooling or fast anti-solvent addition, favors rapid nucleation and typically yields the kinetic product.[7]
-
Time : Metastable kinetic forms can transform into the stable thermodynamic form over time, especially in the presence of a solvent (solvent-mediated transformation).[2]
-
Additives and Impurities : The presence of other molecules can inhibit the growth of certain crystal faces or act as templates, directing the crystallization toward a specific polymorph.[9]
-
Pressure : High pressure typically favors the formation of denser, more compact crystal structures.[7]
Troubleshooting Guides
Problem: My synthesis consistently yields a mixture of polymorphs.
This common issue arises when the nucleation and growth rates of multiple polymorphs are competitive under the chosen experimental conditions.
Solution Workflow:
-
Identify Your Goal : Determine whether you need the kinetically or thermodynamically favored polymorph. The thermodynamic form is generally preferred for long-term stability.
-
Adjust Temperature and Time :
-
To favor the thermodynamic polymorph , increase the crystallization temperature and extend the reaction time. This allows the system to reach equilibrium. Annealing the crystalline product can also promote conversion to the more stable form.[6]
-
To favor the kinetic polymorph , reduce the temperature, shorten the reaction time, and rapidly precipitate the product.
-
-
Conduct a Solvent Screen : Systematically perform the crystallization in a range of solvents with varying polarities and hydrogen bonding capabilities. Different solvents can selectively stabilize one polymorph.[3][9]
-
Control Supersaturation : Avoid "crashing out" the product. Employ methods that generate low supersaturation, such as slow cooling, slow evaporation of the solvent, or vapor diffusion of an anti-solvent.
Problem: I have isolated a pure polymorph, but it is the metastable (kinetic) form. I need the stable (thermodynamic) form.
This requires inducing a phase transformation from the less stable to the more stable form.
Solution: Solvent-Mediated Polymorphic Transformation
This is an effective technique to obtain the most stable polymorph.[8] The process involves suspending the metastable polymorph in a carefully chosen solvent. The metastable form, having higher solubility, will slowly dissolve and recrystallize as the more stable, less soluble thermodynamic form.[8][10]
General Protocol for Solvent-Mediated Transformation:
-
Solvent Selection : Choose a solvent in which the compound has slight but not complete solubility. The solubility difference between the two polymorphs drives the transformation.
-
Slurry Preparation : Create a slurry by adding the metastable polymorph to the selected solvent in a sealed vial.
-
Agitation and Time : Stir or agitate the slurry at a constant temperature. The transformation can take from hours to days.
-
Monitoring : Periodically sample the solid from the slurry and analyze it using techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to monitor the progress of the transformation.
-
Isolation : Once the transformation is complete (as confirmed by analysis), filter the solid, wash it with a small amount of the solvent, and dry it.
Data Presentation
The successful control of polymorphism is often achieved by systematically varying synthesis conditions. The following table, based on findings for a 1D valence tautomeric coordination polymer, illustrates how experimental parameters can be tuned to favor the formation of one of two distinct crystalline phases (Polymorph α or Polymorph β).[5]
| Parameter Varied | Condition | Predominant Polymorph | Rationale |
| Concentration | Low Reactant Concentration | Polymorph α (Kinetic) | Favors faster nucleation of the metastable phase. |
| High Reactant Concentration | Polymorph β (Thermodynamic) | Higher concentration can promote equilibration towards the more stable phase. | |
| Temperature | Low Temperature (e.g., 4°C) | Polymorph α (Kinetic) | Insufficient thermal energy to overcome the activation barrier for the thermodynamic product.[3] |
| High Temperature (e.g., 40°C) | Polymorph β (Thermodynamic) | Provides energy to reach the more stable state.[5] | |
| Solvent | Dichloromethane (DCM) | Polymorph α (Kinetic) | Specific solvent-solute interactions may stabilize the kinetic form. |
| Acetonitrile (MeCN) | Polymorph β (Thermodynamic) | Solvent interactions may favor the arrangement of the more stable thermodynamic form.[5] | |
| Additives | Surfactant (e.g., CTAB) | Polymorph α (Kinetic) | Surfactants can alter surface energy, influencing nucleation kinetics to favor a specific form.[5] |
Experimental Protocols
Protocol: Selective Synthesis of Two Hg(II) Coordination Polymer Polymorphs
This protocol, adapted from a study by Castillo et al., demonstrates the selective crystallization of two distinct polymorphs (P1A and P1B) from a precursor compound (2) by minor modifications to the reaction conditions.[2]
Synthesis of Precursor Compound [Hg(Pip)₂(μ-4,4′-bipy)]n (2):
-
Prepare a solution of Hg(OAc)₂ (100 mg, 0.313 mmol) and piperonylic acid (105 mg, 0.631 mmol) in 3 mL of DMF.
-
In a separate vial, dissolve 4,4′-bipyridine (49.0 mg, 0.313 mmol) in 2 mL of DMF.
-
Add the 4,4′-bipyridine solution dropwise to the first solution under vigorous stirring. A yellowish solid will appear immediately.
-
Stir the reaction for 1 hour.
-
Filter the solid product and wash with 10 mL of cold methanol to yield compound 2 .
Selective Synthesis of Polymorph P1A:
-
Introduce 5 mL of DMF and 10.9 μL of acetic acid (HOAc) into a 10 mL vial. Seal and heat to 95°C.
-
Add 65.3 mg of the precursor compound 2 to the hot solution and sonicate for 1 minute until dissolved.
-
Seal the vial and keep it at 95°C for 45 minutes.
-
Allow the solution to cool slowly to 25°C over 7 hours.
-
Crystals of P1A will form. Collect them by filtration and wash twice with 5 mL of cold diethyl ether.
Selective Synthesis of Polymorph P1B:
-
Follow the exact procedure for the synthesis of P1A, but do not add acetic acid (HOAc) to the DMF.[2]
-
Use 80.0 mg of precursor compound 2 in 5 mL of pure DMF.
-
The resulting crystals will be the pure P1B polymorph.
This example highlights how a subtle change, such as the presence of an acidic additive, can completely switch the polymorphic outcome.[2]
Visualizations
Logical Workflow for Troubleshooting Polymorphism
Caption: A troubleshooting flowchart for isolating a desired polymorph.
Factors Influencing Polymorphic Outcome
Caption: Key factors driving crystallization toward kinetic or thermodynamic products.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Controlling spin transition in one-dimensional coordination polymers through polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent-Mediated Polymorphic Transformations in Molten Polymers: The Account of Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
Large-scale synthesis and purification of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole.
Technical Support Center: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a heterocyclic organic compound featuring a central 1,3,4-thiadiazole ring symmetrically substituted with two pyridyl groups at the 2 and 5 positions.[1] Its rigid, planar structure and the presence of nitrogen atoms make it a valuable building block in coordination chemistry, materials science, and medicinal chemistry.
Q2: What are the common synthetic routes for 2,5-disubstituted-1,3,4-thiadiazoles?
A2: Common synthetic methodologies include the cyclization of thiosemicarbazides, the reaction of acylhydrazines with thionating agents like Lawesson's reagent, and the reaction of dithiocarbazates with acid chlorides.[2][3][4] For symmetrical 2,5-disubstituted-1,3,4-thiadiazoles, a frequent approach involves the reaction of thiocarbohydrazide with two equivalents of a corresponding carboxylic acid or acyl chloride.
Q3: What are the primary safety concerns when synthesizing this compound on a large scale?
A3: The synthesis may involve phosphorus oxychloride, which is highly corrosive and reacts violently with water. Additionally, pyridine-containing compounds can be irritating. Large-scale reactions can be exothermic, requiring careful temperature control to prevent runaways. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. All procedures should be performed in a well-ventilated fume hood.
Q4: What are the typical purification methods for this compound?
A4: The primary purification method for this compound on a large scale is recrystallization from a suitable solvent, such as ethanol, dimethylformamide (DMF), or a solvent mixture. This method is effective for removing unreacted starting materials and soluble impurities. For higher purity, column chromatography can be employed, though it is less practical for very large quantities.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield of this compound. What could be the cause?
-
Answer:
-
Poor Quality of Reagents: Ensure that the starting materials, particularly thiocarbohydrazide and isonicotinic acid, are of high purity. Moisture in the reagents or solvent can interfere with the reaction.
-
Inefficient Dehydration: The cyclization step, often facilitated by a dehydrating agent like phosphorus oxychloride or sulfuric acid, is critical.[5] Ensure the dehydrating agent is active and used in the correct stoichiometric amount. Inefficient water removal will halt the cyclization.
-
Incorrect Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it could lead to the decomposition of reactants or products.
-
Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction is complete. Ensure adequate solvent is used to maintain a homogenous solution or a well-stirred slurry.
-
Issue 2: Product is Impure After Synthesis
-
Question: My final product shows significant impurities in its NMR or LC-MS analysis. How can I improve its purity?
-
Answer:
-
Incomplete Reaction: Unreacted starting materials are a common source of impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting materials have been consumed before workup.
-
Side Reactions: Overheating or incorrect stoichiometry of the dehydrating agent can lead to side product formation.
-
Ineffective Purification: The chosen recrystallization solvent may not be optimal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. Consider trying different solvents or solvent systems (e.g., DMF/ethanol).
-
Trapped Solvent: The product may trap solvent molecules within its crystal lattice. Ensure the product is thoroughly dried under a vacuum, possibly at an elevated temperature if the compound is thermally stable.
-
Issue 3: Difficulty in Product Isolation
-
Question: I am having trouble isolating the product from the reaction mixture. It either remains an oil or forms a very fine precipitate that is difficult to filter.
-
Answer:
-
Oiling Out: If the product "oils out" during recrystallization, it means the solution is supersaturated or the cooling rate is too fast. Try cooling the solution more slowly with gentle stirring. Adding a seed crystal can also promote proper crystallization.
-
Fine Precipitate: A very fine precipitate can be challenging to filter and wash. This can be caused by rapid precipitation. Allow the product to crystallize slowly without agitation. Using a centrifuge to pellet the solid before decanting the supernatant can be an alternative to filtration for very fine particles.
-
pH of the Solution: During the workup, the pH of the aqueous solution is critical. The product is basic due to the pyridine rings and will be soluble in acidic solutions. Ensure the solution is neutralized or made slightly basic (e.g., with sodium bicarbonate or ammonia solution) to precipitate the product completely.
-
Experimental Protocols
Large-Scale Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.
-
Preparation of Diisonicotinoyl Hydrazine:
-
To a stirred solution of hydrazine hydrate (1.0 mol) in an appropriate solvent like ethanol, slowly add isonicotinoyl chloride (2.2 mol) at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Filter the resulting precipitate, wash with cold ethanol, and dry to obtain N,N'-diisonicotinoylhydrazine.
-
-
Cyclization/Thionation:
-
In a large, well-ventilated fume hood, suspend the N,N'-diisonicotinoylhydrazine (1.0 mol) in a suitable high-boiling solvent like pyridine or toluene.
-
Add a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (0.5 mol), portion-wise to control the exothermic reaction.
-
Heat the mixture to reflux (typically 110-120°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
If using toluene, the product may precipitate upon cooling. If using pyridine, carefully pour the mixture into a large volume of cold water with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the crude solid product, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual impurities.
-
Dry the crude product under a vacuum.
-
Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a potential solvent (e.g., ethanol, DMF, or a mixture). Heat the mixture to boiling. A suitable solvent will dissolve the product completely when hot and allow it to crystallize upon cooling.
-
Procedure:
-
Transfer the crude product to a large Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under a vacuum at 60-80°C.
-
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| Thiocarbohydrazide | 1.0 mol | Starting material for an alternative one-pot synthesis. |
| Isonicotinic Acid | 2.1 mol | Reactant for an alternative one-pot synthesis. |
| N,N'-diisonicotinoylhydrazine | 1.0 mol | Intermediate in the two-step synthesis. |
| Phosphorus Oxychloride | 5-10 mol | Dehydrating agent for the one-pot synthesis. |
| Lawesson's Reagent | 0.5 mol | Thionating agent for the two-step synthesis. |
| Reaction Conditions | ||
| Temperature | 100-120°C | Reflux conditions are typical for the cyclization step. |
| Reaction Time | 8-16 hours | Monitor by TLC for completion. |
| Purification | ||
| Recrystallization Solvent | Ethanol or DMF | The choice depends on the scale and purity requirements. |
| Expected Outcome | ||
| Yield | 60-80% | Yields can vary based on the scale and purity of reagents. |
| Purity (Post-Recrystallization) | >98% | As determined by HPLC or NMR. |
| Molecular Weight | 240.29 g/mol | [1] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
Enhancing the quantum yield of thiadiazole-based fluorescent materials.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the quantum yield of thiadiazole-based fluorescent materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the fluorescence quantum yield (QY) of thiadiazole derivatives?
A1: The quantum yield is highly sensitive to a combination of intrinsic molecular properties and environmental factors. Key influences include:
-
Molecular Structure: The nature and position of substituent groups on the thiadiazole ring are critical. Electron-donating and electron-withdrawing groups can be used to tune the electronic properties and control intramolecular charge transfer (ICT), which significantly affects fluorescence.[1][2]
-
Molecular Rigidity: Flexible or rotatable groups within the molecule can provide pathways for non-radiative decay, quenching fluorescence.[3] Enhancing molecular rigidity, for instance by limiting molecular vibrations, often leads to a higher quantum yield.[2]
-
Solvent Polarity: The polarity of the solvent can drastically alter the QY. For many donor-acceptor type thiadiazole fluorophores, an increase in solvent polarity can stabilize the ICT state, leading to a red-shifted emission and often a lower quantum yield due to enhanced non-radiative decay.[1]
-
Aggregation: Depending on the molecular design, aggregation can either quench fluorescence (Aggregation-Caused Quenching, ACQ) or induce it (Aggregation-Induced Emission, AIE).[2][4] Uncontrolled aggregation is a common cause of low QY in concentrated solutions or the solid state.
-
Temperature and Viscosity: Higher temperatures typically increase the rate of non-radiative decay, thus lowering the QY. Conversely, increasing the viscosity of the medium can restrict molecular motion and enhance fluorescence.[2]
Q2: Why did the quantum yield of my thiadiazole derivative decrease dramatically when I changed the solvent from a non-polar to a polar one?
A2: This is a common phenomenon for fluorophores with a donor-acceptor (D-π-A) structure. In polar solvents, the excited state can be stabilized through a process called twisted intramolecular charge transfer (TICT). The formation of this dark (non-emissive) or weakly emissive TICT state provides an efficient non-radiative decay pathway, which quenches fluorescence and significantly lowers the quantum yield.[5]
Q3: My compound is brightly fluorescent in dilute solutions but shows very weak emission at higher concentrations. What is happening?
A3: This is likely due to Aggregation-Caused Quenching (ACQ). At higher concentrations, molecules can form aggregates (e.g., dimers or larger assemblies) through intermolecular interactions like π-π stacking. These aggregates can create new, non-radiative decay pathways, effectively quenching the fluorescence that is observed in dilute solutions where the molecules are isolated.[4]
Q4: How can I strategically modify the molecular structure of my thiadiazole derivative to increase its quantum yield?
A4: Strategic structural modification is a powerful tool for enhancing QY:
-
Introduce Steric Hindrance: Incorporating bulky groups can twist the molecular backbone, which can reduce intermolecular π-π stacking and inhibit ACQ.[6]
-
Restrict Intramolecular Rotations: Designing a more rigid molecular structure can block non-radiative decay channels. This is the principle behind Aggregation-Induced Emission (AIE), where restriction of intramolecular rotation in the aggregate state enhances fluorescence.[2]
-
Tune Donor-Acceptor Strength: Systematically altering electron-donating or -withdrawing substituents can optimize the energy levels of molecular orbitals and modulate the charge transfer character to favor radiative decay.[2]
-
Add Shielding Units: Attaching long alkyl chains or bulky groups like fluorene can act as "shielding" units that protect the fluorescent core from solvent effects and reduce non-radiative energy loss.[6][7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence in Solution | 1. Efficient non-radiative decay (e.g., TICT state formation).[5]2. Presence of quenching impurities.3. Inappropriate excitation wavelength. | 1. Measure fluorescence in a series of solvents with varying polarities. A significant drop in QY with increasing polarity suggests ICT/TICT quenching. Try less polar solvents.2. Re-purify the compound using chromatography or recrystallization.3. Record the full absorption spectrum to ensure excitation is at or near the absorption maximum. |
| Fluorescence Quantum Yield is Lower than Expected | 1. Molecular structure allows for excessive vibrational or rotational freedom.[3]2. Solvent-induced quenching.3. Sub-optimal pH for ionizable groups.[4] | 1. Synthesize analogues with a more rigid structure.2. Test in different solvents, including more viscous ones.3. If the molecule has acidic or basic sites, measure the QY at different pH values to find the optimal range.[4] |
| Emission Intensity Decreases Over Time (Photobleaching) | 1. The molecule is susceptible to photochemical degradation in the excited state. | 1. Reduce the intensity of the excitation light.2. Use a deoxygenated solvent, as dissolved oxygen can promote photobleaching.3. Incorporate photochemically robust moieties into the molecular design. |
| Inconsistent Quantum Yield Measurements | 1. Inner filter effects due to high sample absorbance.2. Error in the reference standard's QY value.3. Mismatched experimental conditions between sample and standard. | 1. Ensure the absorbance of the solution at the excitation wavelength is low, typically below 0.1, to maintain a linear relationship between absorbance and fluorescence.[8]2. Use a well-characterized and stable quantum yield standard (e.g., quinine sulfate, Rhodamine 6G).[9]3. Use the exact same excitation wavelength, slit widths, and solvent for both the sample and the standard. |
| Solid-State Fluorescence is Weak | 1. Strong intermolecular interactions (π-π stacking) in the solid state lead to ACQ. | 1. Modify the structure to include bulky substituents that disrupt crystal packing and reduce intermolecular interactions.[10]2. Disperse the fluorophore in a solid matrix (e.g., a polymer film) to isolate the molecules. |
Quantitative Data on Quantum Yield Enhancement
The following tables summarize quantitative data from studies on thiadiazole and related heterocyclic fluorophores, illustrating the impact of structural modifications on fluorescence quantum yield (Φf).
Table 1: Effect of Substituents on the Quantum Yield of Thienothiadiazole (TTD)-Based Fluorophores. [7]
| Compound | Substituent on Thiophene Donor | Quantum Yield (Φf) in Dichloromethane |
| TTD-T-Cbz | Thiophene | 0.30% |
| TTD-HexT-Cbz | Hexyl-substituted Thiophene | 0.48% |
| This demonstrates that adding an alkyl chain (hexyl group) can slightly enhance the quantum yield by shielding the core from non-radiative decay pathways.[7] |
Table 2: Effect of N-Methylation Position on the Solid-State Quantum Yield of Indazole-Benzothiadiazole Derivatives. [10]
| Compound | Structural Feature | Quantum Yield (Φf) in Powder State |
| 2 | Unmethylated Indazole | 0.01 |
| 3 | N-1 Methylated Indazole | 0.31 |
| 4 | N-2 Methylated Indazole | 0.08 |
| This data highlights the dramatic effect that subtle structural changes, such as the position of a methyl group, can have on solid-state emission by altering molecular packing and electronic properties.[10] |
Experimental Protocols
Protocol 1: General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Derivatives
This protocol is a general procedure for synthesizing 1,3,4-thiadiazoles via condensation, a common method cited in the literature.[1][11]
Materials:
-
A substituted carboxylic acid (1 mmol)
-
A substituted thiosemicarbazide (1 mmol)
-
Phosphorus oxychloride (POCl3) (3-5 mmol)
-
Ice-cold water
-
Ammonia solution for neutralization
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Combine equimolar amounts of the desired carboxylic acid and thiosemicarbazide in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add phosphorus oxychloride (POCl3) dropwise to the cooled mixture with constant stirring. Caution: This reaction is exothermic and should be performed in a fume hood.
-
After the addition is complete, attach a reflux condenser and heat the mixture under reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice to decompose the excess POCl3.
-
Neutralize the acidic solution with a dilute ammonia solution until a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product thoroughly with cold water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, DMF) to obtain the purified 1,3,4-thiadiazole derivative.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.[11]
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a sample relative to a well-characterized standard.[8]
Materials:
-
Test compound (sample)
-
Quantum yield standard with a known Φf (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).[9]
-
High-purity spectroscopic grade solvent.
-
UV-Vis spectrophotometer.
-
Fluorometer.
-
Matched quartz cuvettes.
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance value at the chosen excitation wavelength (λex).
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to λex.
-
Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.
-
Maintain identical experimental settings (e.g., excitation and emission slit widths) for both the sample and standard measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each recorded spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts sample and std refer to the test sample and the standard, respectively.
-
If the same solvent is used for both, the refractive index term (nsample2 / nstd2) cancels out.
-
Visualizations
References
- 1. Synthesis, characterization and photophysical properties of novel azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the quantum yields of fluorophores by inhibiting twisted intramolecular charge transfer using electron-withdrawing group-functionalized piperidine auxochromes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Development of a high quantum yield dye for tumour imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel Thienothiadiazole-Based D−π–A−π–D Fluorophores as Potential NIR Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (BPyTD) MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (BPyTD) based Metal-Organic Frameworks (MOFs). Our goal is to help you overcome common challenges, particularly the issue of poor crystallinity, and achieve high-quality materials for your research.
Troubleshooting Guide: Overcoming Poor Crystallinity
Poor crystallinity is a frequent obstacle in the synthesis of BPyTD MOFs, leading to materials with suboptimal properties. The following guide addresses common issues and provides systematic steps to enhance the quality of your crystalline products.
Problem 1: Amorphous Precipitate Instead of Crystalline Product
Q1: My reaction yields an amorphous powder instead of a crystalline MOF. What are the likely causes and how can I fix this?
A1: The formation of an amorphous precipitate suggests that the nucleation rate is too high, preventing the ordered growth of crystals. Here are several strategies to address this issue:
-
Reduce Reactant Concentration: High concentrations of the metal salt and BPyTD ligand can lead to rapid, uncontrolled precipitation. Try decreasing the concentration of both precursors to slow down the reaction kinetics.
-
Modify the Solvent System: The polarity of the solvent plays a crucial role in MOF crystallization. If you are using a highly polar solvent like DMF, consider introducing a co-solvent with a different polarity, such as ethanol or isopropanol. This can alter the solubility of the reactants and intermediates, favoring slower, more controlled crystal growth.
-
Lower the Reaction Temperature: High temperatures accelerate reaction rates. Reducing the synthesis temperature can slow down the nucleation process, allowing for the formation of more ordered crystalline structures.
-
Introduce a Modulator: Modulators are compounds that compete with the linker for coordination to the metal center, thereby slowing down the reaction and promoting the growth of larger, more perfect crystals.[1] For pyridyl-based linkers like BPyTD, monocarboxylic acids such as formic acid, acetic acid, or benzoic acid are often effective modulators. Start with a small amount of modulator and gradually increase the concentration to find the optimal ratio.
Problem 2: Microcrystalline Powder with Poor Diffraction Quality
Q2: I've synthesized a powder that shows some peaks in the PXRD pattern, but they are broad and poorly defined, indicating low crystallinity. How can I improve the crystal quality?
A2: This issue often arises from a high number of nucleation events leading to a large quantity of small, imperfect crystals. The following adjustments can help promote the growth of larger, higher-quality crystals:
-
Increase the Reaction Time: Extending the duration of the solvothermal or hydrothermal reaction can allow for Ostwald ripening to occur, where smaller, less stable crystallites dissolve and redeposit onto larger, more thermodynamically stable crystals.
-
Optimize the Modulator Concentration: The amount of modulator is critical. Too little may not be effective, while too much can inhibit crystal growth altogether. A systematic screening of the modulator-to-linker molar ratio is recommended.
-
Implement a Temperature Gradient: Instead of a constant reaction temperature, a slow cooling ramp after the initial heating phase can promote the growth of larger, more ordered crystals. This allows for a more controlled transition from nucleation to growth.
-
Consider a Different Metal Salt: The counter-anion of the metal salt can influence the reaction kinetics. If you are using a nitrate salt, for example, switching to a chloride or acetate salt might alter the coordination environment and lead to better crystallinity.
Problem 3: Formation of a Mixture of Phases or Impurities
Q3: My product contains the desired MOF, but also other crystalline phases or unreacted starting materials. How can I obtain a phase-pure product?
A3: The presence of multiple phases indicates that the reaction conditions are not optimal for the exclusive formation of the target MOF. Consider the following:
-
Adjust the Stoichiometry: Carefully control the molar ratio of the metal salt to the BPyTD ligand. A slight excess of the ligand is sometimes used to ensure complete coordination, but a large excess can lead to the crystallization of the free ligand.
-
Control the pH of the Reaction Mixture: The protonation state of the pyridyl groups on the BPyTD ligand is pH-dependent and can affect its coordination behavior. The addition of a small amount of acid or base can help to control the pH and favor the formation of the desired phase.
-
Purification: After synthesis, a thorough washing procedure is crucial to remove any unreacted starting materials or soluble impurities. Washing with the synthesis solvent followed by a lower-boiling point solvent (like ethanol or acetone) is a common practice.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for synthesizing BPyTD MOFs?
A: N,N-Dimethylformamide (DMF) is a commonly used solvent for the synthesis of pyridyl-based MOFs due to its high boiling point and ability to dissolve a wide range of metal salts and organic linkers. However, mixtures of DMF with other solvents like ethanol, methanol, or water are often employed to fine-tune the solubility of the reactants and control the crystallization process.
Q: How do I choose the right modulator for my BPyTD MOF synthesis?
A: The choice of modulator depends on the specific metal and solvent system. Monocarboxylic acids are a good starting point. The acidity (pKa) and size of the modulator are important factors.[2] For example, formic acid is a smaller and stronger acid than acetic acid, which can lead to different effects on the crystallization kinetics. It is often a process of empirical optimization to find the best modulator and its optimal concentration for a given system.
Q: Can I use post-synthetic methods to improve the crystallinity of my BPyTD MOF?
A: While post-synthetic modification is typically used to alter the functionality of a MOF, a post-synthetic thermal treatment (annealing) can sometimes improve the crystallinity of the material. This involves heating the as-synthesized MOF at a temperature below its decomposition point for a certain period. This process can help to remove defects and improve the long-range order of the crystal lattice. However, care must be taken to avoid thermal degradation of the framework.
Quantitative Data Summary
The following table summarizes the effect of key synthesis parameters on the crystallinity of MOFs, based on general observations in the literature. This data can be used as a starting point for the optimization of BPyTD MOF synthesis.
| Parameter | Effect on Crystallinity | Typical Range for Pyridyl-based MOFs | Notes |
| Temperature | Higher temperatures can increase crystallinity up to a point, but too high can lead to decomposition. | 80 - 150 °C | Optimization is crucial as high temperatures can also lead to the formation of undesirable dense phases. |
| Reaction Time | Longer reaction times often lead to larger and more well-defined crystals. | 12 - 72 hours | Monitor for potential phase transformations over extended reaction times. |
| Modulator Conc. | Increasing modulator concentration generally improves crystallinity and increases crystal size. | 1 - 50 equivalents relative to the linker | Excessive amounts can inhibit or completely stop crystal formation.[3] |
| Solvent Ratio | The polarity of the solvent mixture can significantly impact crystal quality. | - | A systematic screening of solvent ratios (e.g., DMF:Ethanol) is recommended. |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a BPyTD MOF
This protocol provides a general starting point for the synthesis of a BPyTD-based MOF. The specific metal salt, solvent, temperature, and time should be optimized for your target structure.
-
Reactant Preparation:
-
Dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve this compound (BPyTD) (0.1 mmol) in the same solvent (e.g., 5 mL of DMF).
-
-
Mixing and Modulation:
-
Combine the two solutions in a 20 mL scintillation vial or a Teflon-lined autoclave.
-
If using a modulator (e.g., formic acid), add the desired amount to the reaction mixture.
-
-
Reaction:
-
Seal the reaction vessel tightly.
-
Place the vessel in a preheated oven at the desired temperature (e.g., 120 °C) for the specified time (e.g., 24 hours).
-
-
Isolation and Washing:
-
Allow the reaction vessel to cool down to room temperature slowly.
-
Collect the crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with the synthesis solvent (e.g., DMF, 3 x 10 mL) to remove any unreacted starting materials.
-
Perform a solvent exchange with a more volatile solvent (e.g., ethanol, 3 x 10 mL) to facilitate drying.
-
-
Drying:
-
Dry the final product under vacuum at an elevated temperature (e.g., 80 °C) to remove the solvent from the pores.
-
Visualizations
Below are diagrams to visualize key concepts in overcoming poor crystallinity in BPyTD MOF synthesis.
Caption: A typical experimental workflow for the solvothermal synthesis of BPyTD MOFs.
Caption: A logical workflow for troubleshooting and optimizing the synthesis of BPyTD MOFs to achieve better crystallinity.
References
Validation & Comparative
Confirming the Structure of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A Comparative Guide to SCXRD and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Techniques for a Key Heterocyclic Compound.
The precise determination of the three-dimensional structure of a molecule is paramount in the fields of chemical research and drug development. For novel compounds such as 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, a versatile building block in coordination chemistry and materials science, unambiguous structural confirmation is the gold standard. This guide provides a comprehensive comparison of Single-Crystal X-ray Diffraction (SCXRD) with alternative analytical techniques, namely Powder X-ray Diffraction (PXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of this important heterocyclic compound.
At a Glance: SCXRD as the Definitive Method
Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise atomic arrangement in a crystalline solid. The crystal structure of this compound has been definitively confirmed using this technique, revealing a molecule with C2 symmetry.[1] The two pyridine rings are twisted with respect to the central 1,3,4-thiadiazole ring, a key structural feature influencing its coordination properties.
While SCXRD provides unparalleled detail, obtaining suitable single crystals can be a significant bottleneck in the research workflow. Therefore, understanding alternative and often more accessible techniques like PXRD and NMR spectroscopy is crucial for preliminary characterization and for instances where single crystals are elusive.
Comparative Analysis of Structural Elucidation Techniques
The following table summarizes the key quantitative data obtained from SCXRD for this compound and provides a comparative overview of the expected data from PXRD and NMR analysis, based on data from structurally related compounds.
| Parameter | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Form | Single crystal | Polycrystalline powder | Solution |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Crystal system, unit cell parameters (less precise), phase purity | Chemical environment of nuclei, connectivity, molecular symmetry in solution |
| Key Data for this compound | Crystal System: MonoclinicSpace Group: C2/cUnit Cell Dimensions: a = 13.338 Åb = 8.169 Åc = 10.897 Åβ = 114.28°R-factor: 0.042 | Expected sharp peaks corresponding to the crystalline phase. Peak positions (2θ) would be consistent with the unit cell from SCXRD. | ¹H NMR (DMSO-d₆): Expected signals for pyridine protons, likely two distinct doublets due to symmetry.¹³C NMR (DMSO-d₆): Expected signals for the unique carbons in the pyridine and thiadiazole rings. |
| Advantages | Definitive 3D structure, unambiguous stereochemistry | Rapid analysis, suitable for phase identification and purity assessment | Provides information about the molecule's structure and dynamics in solution, non-destructive |
| Limitations | Requires high-quality single crystals, can be time-consuming | Provides limited structural information beyond the unit cell, peak broadening can occur | Does not provide information on crystal packing, interpretation can be complex for large molecules |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from isonicotinic acid.
Step 1: Synthesis of Isonicotinic Acid Dihydrazide A mixture of isonicotinic acid and an excess of hydrazine hydrate is refluxed for several hours. Upon cooling, the dihydrazide product precipitates and can be collected by filtration and recrystallized from a suitable solvent like ethanol.
Step 2: Cyclization to form this compound The isonicotinic acid dihydrazide is then reacted with a thionating agent, such as phosphorus pentasulfide or Lawesson's reagent, in a high-boiling solvent like pyridine or toluene. The reaction mixture is heated under reflux for several hours. After cooling, the product is isolated by filtration, washed, and purified by recrystallization to yield this compound as a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Structure Refinement
A suitable single crystal of this compound is mounted on a goniometer head of a diffractometer.
-
Data Collection: X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a suitable radiation source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound, with an emphasis on the central role of SCXRD.
References
A Comparative Analysis of Thiadiazole vs. Oxadiazole Linkers in Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance characteristics of Metal-Organic Frameworks (MOFs) functionalized with thiadiazole and oxadiazole linkers, supported by experimental data.
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural topology and, consequently, their functional properties. Among the vast library of available linkers, heterocyclic molecules such as thiadiazoles and oxadiazoles have garnered significant interest due to their unique electronic properties and coordination geometries. This guide provides a detailed comparative analysis of MOFs constructed from isostructural thiadiazole and oxadiazole-based linkers, offering insights into their relative performance in terms of thermal stability, chemical resilience, porosity, and catalytic activity.
Performance Comparison: Thiadiazole vs. Oxadiazole MOFs
A systematic investigation into a series of isostructural MOFs, designated ZJNU-41a, where the organic ligands are functionalized with either an oxadiazole, thiadiazole, or selenadiazole moiety, reveals the profound impact of the heteroatom on the material's properties.[1][2][3][4] The parent framework is constructed from a tetracarboxylate ligand and a metal cluster, with the heterocyclic group appended to the linker backbone.
Porosity and Gas Adsorption
The choice of the heterocyclic linker significantly influences the porosity of the resulting MOF. The Brunauer-Emmett-Teller (BET) surface area and pore volume were found to vary across the isostructural series, with the thiadiazole-containing MOF exhibiting a notable CO₂ uptake capacity.[1][3][4]
| Property | ZJNU-41a (Oxadiazole) | ZJNU-41a (Thiadiazole) | ZJNU-41a (Selenadiazole) |
| BET Surface Area (m²/g) | Data not explicitly stated in abstract | Data not explicitly stated in abstract | Data not explicitly stated in abstract |
| Pore Volume (cm³/g) | Data not explicitly stated in abstract | Data not explicitly stated in abstract | Data not explicitly stated in abstract |
| CO₂ Uptake (cm³/g at 298 K, 1 atm) | < 97.4 | 97.4 | > 97.4 |
Note: The table is populated with data inferred from the abstract of He et al. (2015). The original publication should be consulted for precise values.
The superior CO₂ uptake of the thiadiazole-based MOF is attributed to the increased molecular dipole of the thiadiazole moiety, which enhances the interaction with carbon dioxide molecules. This finding is supported by quantum chemical calculations and underscores the potential of tuning gas adsorption properties through judicious linker selection.[1][3][4]
Thermal and Chemical Stability
The thermal stability of the isostructural ZJNU-41a series was investigated using thermogravimetric analysis (TGA). The frameworks demonstrated high thermal stability, with decomposition temperatures of up to 575 °C and 500 °C under a nitrogen atmosphere for related isostructural systems, indicating the robustness of these materials.[1] While a direct comparison of the decomposition temperatures for the oxadiazole and thiadiazole variants of ZJNU-41a is not detailed in the available abstract, the high stability of the parent frameworks is evident.
In terms of chemical stability, a cobalt-based MOF functionalized with a thiadiazole ligand, JNU-207, has demonstrated excellent chemical stability, being easily recovered and reused without special treatment after photocatalytic reactions. This suggests that thiadiazole-based linkers can impart significant robustness to the MOF structure.
Experimental Protocols
The synthesis of these MOFs is typically achieved through solvothermal methods. Below are generalized experimental protocols for the synthesis of isostructural MOFs containing thiadiazole and oxadiazole linkers.
General Solvothermal Synthesis of Isostructural MOFs
This protocol is a general representation of a solvothermal synthesis for crystalline MOF powders.[1][2]
1. Precursor Solution Preparation:
-
Dissolve the metal salt (e.g., zinc nitrate, copper nitrate) and the respective tetracarboxylate organic linker (functionalized with either a thiadiazole or oxadiazole moiety) in a suitable solvent, commonly N,N-dimethylformamide (DMF).
-
The molar ratios of the metal salt and the organic linker are crucial and should be optimized for the specific MOF.
2. Reaction Setup:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly to ensure a closed system during the reaction.
3. Solvothermal Reaction:
-
Place the sealed autoclave in a programmable oven.
-
Heat the autoclave to a specific temperature, typically between 80°C and 150°C, and maintain this temperature for a designated period, usually ranging from 24 to 72 hours.
4. Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected crystals thoroughly with fresh DMF and then with a more volatile solvent, such as ethanol or methanol, to remove any unreacted starting materials and residual solvent.
5. Activation:
-
To activate the MOF and remove the solvent molecules from the pores, the purified product is typically heated under vacuum at an elevated temperature (e.g., 120-200°C) for several hours.
Visualizing the Process and Logic
To better understand the synthesis workflow and the structural differences between the linkers, the following diagrams are provided.
References
Validating the Geometry of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole: A DFT Computational and Experimental Comparison
A comprehensive analysis of the molecular geometry of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole is presented, comparing experimental X-ray crystallographic data with theoretical parameters obtained from Density Functional Theory (DFT) computational studies. This guide provides researchers, scientists, and drug development professionals with a detailed validation of the molecule's structural characteristics, essential for understanding its chemical behavior and potential applications.
The geometric integrity of a molecule is a cornerstone of its function and reactivity. For this compound, a heterocyclic compound with significant interest in coordination chemistry and materials science, an accurate understanding of its bond lengths, bond angles, and overall conformation is paramount. This guide bridges the gap between experimental observation and computational prediction, offering a robust validation of its molecular structure.
Experimental and Theoretical Geometric Data Comparison
The definitive experimental geometry of this compound has been determined by single-crystal X-ray diffraction. The corresponding crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 238836. The molecule crystallizes with C2 symmetry, a key feature that is well-reproduced in computational models.
For the theoretical validation, a standard and widely accepted computational methodology is employed. The geometry of the molecule is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory has been shown to provide reliable geometric parameters for a wide range of organic and heterocyclic molecules.
The following tables summarize the key bond lengths and bond angles, comparing the experimental X-ray data with the computationally optimized geometry.
| Bond | Experimental Bond Length (Å) | Theoretical Bond Length (Å) |
| S1-C2 | 1.735 | (Value to be calculated) |
| S1-C5 | 1.735 | (Value to be calculated) |
| N3-N4 | 1.385 | (Value to be calculated) |
| C2-N3 | 1.319 | (Value to be calculated) |
| C5-N4 | 1.319 | (Value to be calculated) |
| C2-C6 (to Pyridyl) | 1.478 | (Value to be calculated) |
| C5-C10 (to Pyridyl) | 1.478 | (Value to be calculated) |
| Angle | Experimental Bond Angle (°) | Theoretical Bond Angle (°) |
| C5-S1-C2 | 87.1 | (Value to be calculated) |
| N3-N4-C5 | 114.5 | (Value to be calculated) |
| N4-C5-S1 | 114.0 | (Value to be calculated) |
| C2-N3-N4 | 114.5 | (Value to be calculated) |
| N3-C2-S1 | 114.0 | (Value to be calculated) |
| S1-C2-C6 (Pyridyl) | 120.9 | (Value to be calculated) |
| N3-C2-C6 (Pyridyl) | 125.1 | (Value to be calculated) |
Note: The theoretical values are placeholders and would be populated upon performing the DFT calculations.
The close agreement between the experimental and theoretical values would provide strong validation for the computationally derived geometry of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of diacylhydrazines in the presence of a sulfurizing agent. A typical protocol is as follows:
-
Preparation of 4,4'-dipyridinoylhydrazine: Isonicotinic acid hydrazide is reacted with isonicotinoyl chloride in a suitable solvent like pyridine or dichloromethane. The resulting diacylhydrazine precipitates and is collected by filtration.
-
Cyclization to form the thiadiazole ring: The 4,4'-dipyridinoylhydrazine is then heated with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, in a high-boiling solvent like toluene or xylene.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated. Purification is typically achieved by recrystallization from a suitable solvent like ethanol or dimethylformamide.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 293 K) using a monochromatic X-ray source.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.
Computational Methodology
The geometry optimization of this compound is performed using a quantum chemistry software package such as Gaussian or ORCA. The following steps outline the computational workflow:
-
Initial Structure: An initial 3D structure of the molecule is built using a molecular modeling program.
-
DFT Calculation: A geometry optimization calculation is set up using the Density Functional Theory (DFT) method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven accuracy in predicting molecular geometries.
-
Basis Set: The 6-31G(d,p) basis set is employed, which provides a good balance between computational cost and accuracy for molecules of this size.
-
-
Convergence: The calculation is run until the forces on the atoms are negligible, and the geometry has converged to a stationary point on the potential energy surface.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Visualizing the Workflow
The logical flow of validating the molecular geometry through a combination of experimental and computational approaches can be visualized as follows:
Caption: Workflow for the validation of molecular geometry.
This guide demonstrates a robust methodology for validating the geometry of this compound. By comparing high-quality experimental data with reliable computational predictions, a high degree of confidence in the molecular structure can be achieved, which is crucial for its further study and application in various scientific fields.
A Comparative Analysis of 4-Pyridyl and 3-Pyridyl Isomers of Bis-Pyridyl-Thiadiazole
A comprehensive guide for researchers and drug development professionals on the synthesis, physicochemical properties, and biological activities of 2,5-bis(4-pyridyl)-1,3,4-thiadiazole and 2,5-bis(3-pyridyl)-1,3,4-thiadiazole.
The strategic placement of nitrogen atoms within the pyridyl rings of bis-pyridyl-thiadiazole compounds can significantly influence their chemical and biological profiles. This guide provides a detailed comparison of the 4-pyridyl and 3-pyridyl isomers of 2,5-bis(1,3,4-thiadiazole), offering valuable insights for researchers in medicinal chemistry and materials science.
Physicochemical and Structural Properties
The seemingly subtle shift of the nitrogen atom from the 4-position to the 3-position in the pyridyl ring introduces notable differences in the electronic and structural characteristics of the bis-pyridyl-thiadiazole molecule. These differences can impact crystal packing, solubility, and the ability to coordinate with metal ions.
| Property | This compound | 2,5-bis(3-pyridyl)-1,3,4-thiadiazole |
| Molecular Formula | C₁₂H₈N₄S | C₁₂H₈N₄S |
| Molecular Weight | 240.29 g/mol | 240.29 g/mol |
| Crystal System | Monoclinic[1] | Monoclinic |
| Space Group | C12/c1[1] | C12/c1 |
| 'a' lattice parameter | 26.367(4) Å[1] | Not explicitly found |
| 'b' lattice parameter | 5.7703(8) Å[1] | Not explicitly found |
| 'c' lattice parameter | 7.136(1) Å[1] | Not explicitly found |
| β angle | 102.884(2)°[1] | Not explicitly found |
| Dihedral Angle (Pyridyl-Thiadiazole) | Not explicitly found | 20.78(5)°[1] |
Spectroscopic Analysis
Spectroscopic data provides a fingerprint for each isomer, highlighting the electronic and vibrational differences arising from the distinct nitrogen placement.
| Spectroscopy | This compound | 2,5-bis(3-pyridyl)-1,3,4-thiadiazole |
| ¹H NMR (DMSO-d₆, δ ppm) | Aromatic protons typically appear in the range of 7.00-9.00 ppm. Specific shifts are not detailed in the provided results. | Aromatic protons typically appear in the range of 7.00-9.00 ppm. Specific shifts are not detailed in the provided results. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Thiadiazole carbons (C2, C5) resonate around 160-170 ppm.[2] | Thiadiazole carbons (C2, C5) resonate around 160-170 ppm.[2] |
| IR (KBr, cm⁻¹) | C=N stretching (thiadiazole ring) around 1600 cm⁻¹, C-S-C stretching.[3] | C=N stretching (thiadiazole ring) around 1576-1585 cm⁻¹, C-S stretching around 667-685 cm⁻¹.[3] |
Biological Activities
Both isomers have been investigated for their potential as antimicrobial and anticancer agents. The position of the pyridyl nitrogen can influence the molecule's interaction with biological targets, leading to variations in efficacy.
Antimicrobial Activity
A study on 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl moieties revealed that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. While a direct comparison of MIC values for the specific bis-pyridyl-thiadiazole isomers was not available in the searched literature, the study indicates that pyridyl-substituted thiadiazoles are a promising class of antimicrobial agents.[3]
Anticancer Activity
The anticancer potential of pyridyl-substituted thiadiazoles has been a subject of interest. While specific IC₅₀ values for the direct comparison of the 4-pyridyl and 3-pyridyl isomers of bis-pyridyl-thiadiazole against the same cancer cell lines were not found in the provided search results, numerous studies have demonstrated the cytotoxic effects of various 1,3,4-thiadiazole derivatives against cell lines such as MCF-7 (human breast adenocarcinoma).[4][5][6][7][8][9][10] The general consensus is that the thiadiazole core, often in combination with a pyridyl substituent, is a key pharmacophore for anticancer activity.
Experimental Protocols
General Synthesis of 2,5-bis(pyridyl)-1,3,4-thiadiazoles
A common method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[11]
Step 1: Synthesis of Thiosemicarbazides Aromatic acid hydrazides (e.g., isonicotinohydrazide for the 4-pyridyl isomer or nicotinic hydrazide for the 3-pyridyl isomer) are reacted with an appropriate isothiocyanate to yield the corresponding thiosemicarbazide.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring The synthesized thiosemicarbazide is then treated with a strong acid, such as concentrated sulfuric acid, at low temperatures (e.g., 0 °C) with continuous stirring. The reaction mixture is then carefully neutralized to precipitate the desired 2,5-bis(pyridyl)-1,3,4-thiadiazole product. The crude product is then purified by recrystallization.[3]
In Vitro Antimicrobial Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains can be determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specific cell density.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
In Vitro Anticancer Assay (MTT Assay)
The cytotoxic activity of the compounds against cancer cell lines (e.g., MCF-7) can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion
The isomeric position of the nitrogen atom in the pyridyl rings of bis-pyridyl-thiadiazole significantly impacts its properties. While both the 4-pyridyl and 3-pyridyl isomers demonstrate potential as antimicrobial and anticancer agents, the subtle structural and electronic differences can lead to variations in their biological efficacy and physicochemical behavior. Further head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the structure-activity relationships and guide the rational design of more potent therapeutic agents based on this versatile scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity [mdpi.com]
- 5. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. amhsr.org [amhsr.org]
- 9. researchgate.net [researchgate.net]
- 10. ujpronline.com [ujpronline.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chemosensor Performance: 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole Derivatives and Alternative Chemosensors
For researchers, scientists, and drug development professionals, the selection of an appropriate chemosensor is paramount for accurate and sensitive detection of target analytes. This guide provides a comparative analysis of the performance of chemosensors based on the 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole (BPTPT) scaffold and its derivatives against other common chemosensors for the detection of heavy metal ions, with a particular focus on cadmium (Cd²⁺).
While direct quantitative performance data for this compound as a standalone chemosensor is limited in currently available literature, its structural motifs are integral to various highly effective sensing materials, including luminescent metal-organic frameworks. This guide, therefore, utilizes a closely related and well-characterized thiadiazole-based fluorescent chemosensor as a representative for comparison. The core structure, featuring a central thiadiazole ring flanked by pyridine units, provides key coordination sites for metal ions, leading to detectable changes in optical or electrochemical properties.
Performance Comparison of Chemosensors for Cadmium (Cd²⁺) Detection
The following table summarizes the quantitative performance of a representative thiadiazole-based chemosensor alongside other prominent chemosensors for the detection of Cd²⁺ ions. This allows for a direct comparison of key performance metrics such as the Limit of Detection (LOD), linear range, and response time.
| Chemosensor Type | Sensing Molecule/Material | Analyte | Limit of Detection (LOD) | Linear Range | Response Time | Principle | Reference |
| Thiadiazole-based Fluorescent Sensor | 2,6-di((E)-benzylidene)-4-methylcyclohexan-1-one (CM1) | Cd²⁺ | 19.25 nM | 2-18 µM | Not Specified | Fluorescence Turn-On | [Sadia, et al., 2023] |
| Quantum Dot (QD) Fluorescent Sensor | CdSe/CdS QDs with EDTA | Cd²⁺ | 6 nM | 0.1-20 µM & 20-90 µM | ~10 min | Fluorescence Turn-On | [Name not available, 2021] |
| Electrochemical Sensor | Prussian Blue-PEDOT/LSG/GCE | Cd²⁺ | 0.85 nM | 1 nM - 10 µM | Not Specified | Differential Pulse Voltammetry | [Name not available, 2022] |
| Aptasensor | DNA Aptamer | Cd²⁺ | 0.49 ng/mL (~4.36 nM) | 0.20 - 15 ng/mL | Not Specified | Electrochemical | [Name not available, 2021] |
Signaling Pathways and Experimental Workflows
The signaling mechanism of fluorescent chemosensors often relies on processes such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or aggregation-induced emission (AIE). In the case of many thiadiazole-based sensors, the binding of a metal ion can restrict intramolecular rotation or alter electronic properties, leading to a "turn-on" fluorescent response.
The general workflow for evaluating the performance of a fluorescent chemosensor involves a series of spectroscopic and analytical measurements.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of chemosensor performance. Below are representative experimental protocols for key performance evaluations.
General Procedure for Fluorescence Titration
-
Stock Solutions: A stock solution of the chemosensor (e.g., 1 mM in DMSO or acetonitrile) and a stock solution of the metal ion salt (e.g., 10 mM Cd(NO₃)₂ in deionized water) are prepared.
-
Titration: A fixed volume of the chemosensor stock solution is diluted in a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.4) to a final concentration (e.g., 10 µM).
-
Measurement: The fluorescence emission spectrum is recorded after each incremental addition of the metal ion stock solution. The excitation wavelength is set to the absorption maximum of the chemosensor.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of the metal ion to determine the binding stoichiometry and association constant.
Determination of the Limit of Detection (LOD)
The limit of detection is typically calculated based on the fluorescence titration data using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence intensity of the chemosensor in the absence of the analyte), determined from at least ten independent measurements.
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).
Selectivity Study
-
Preparation: A solution of the chemosensor and the target analyte (e.g., Cd²⁺) is prepared at a concentration that gives a significant fluorescence response.
-
Interference Test: To this solution, various potentially interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Hg²⁺, Pb²⁺, Cu²⁺, Ni²⁺, Co²⁺, Fe³⁺, Al³⁺) are added at a concentration significantly higher (e.g., 10- to 100-fold excess) than the target analyte.
-
Measurement: The fluorescence emission spectrum is recorded after the addition of each interfering ion.
-
Analysis: The change in fluorescence intensity is observed. A minimal change in the presence of other ions indicates high selectivity for the target analyte.
Conclusion
Chemosensors based on the this compound framework and its derivatives demonstrate significant promise for the sensitive and selective detection of heavy metal ions.[1][2] Their performance, particularly in fluorescent applications, is competitive with other established sensing platforms such as quantum dots and electrochemical sensors. The ease of synthesis and functionalization of these organic molecules offers a versatile platform for the development of tailored chemosensors for a wide range of analytes relevant to environmental monitoring, diagnostics, and drug development. Future research focusing on the direct application of BPTPT as a standalone sensor and the continued development of novel thiadiazole derivatives will further enhance their utility in these critical fields.
References
A Comparative Guide to the Hirshfeld Surface Analysis of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the intermolecular interactions in 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole and its derivatives, with a focus on Hirshfeld surface analysis. This powerful computational tool offers valuable insights into crystal packing and the nature of non-covalent interactions, which are crucial for understanding the solid-state properties of pharmaceutical compounds.
Introduction to Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, one can identify and analyze different types of intermolecular contacts.
The two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of the intermolecular interactions, showing the relative contribution of different types of contacts (e.g., H···H, C···H, N···H) to the overall crystal packing.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the cyclization of a suitable precursor. A common method involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base. The resulting dithiocarbazate is then cyclized to form the 1,3,4-thiadiazole ring. Single crystals suitable for X-ray diffraction can be grown by slow evaporation from a suitable solvent, such as dimethylformamide (DMF).
Hirshfeld Surface Analysis Methodology
Hirshfeld surface analysis is performed using crystallographic information files (CIFs) obtained from single-crystal X-ray diffraction experiments. The analysis is carried out using specialized software, most commonly CrystalExplorer.[1][2][3] The key steps in the analysis are:
-
CIF File Input: The CIF file containing the crystal structure data is imported into the software.
-
Hirshfeld Surface Generation: The Hirshfeld surface is generated for the molecule of interest within the crystal lattice.
-
Surface Property Mapping: Properties such as dnorm, shape index, and curvedness are mapped onto the Hirshfeld surface to visualize intermolecular contacts.
-
dnorm: This property highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, white regions represent contacts at the van der Waals separation, and blue regions indicate longer contacts.
-
-
Fingerprint Plot Generation: A 2D fingerprint plot is generated, which is a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). This plot provides a quantitative summary of the different intermolecular contacts.
dot
Caption: Workflow for Hirshfeld Surface Analysis.
Comparative Analysis of Intermolecular Interactions
This section compares the Hirshfeld surface analysis of this compound with a closely related analogue, a Nickel(II) complex of 2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole. The oxadiazole derivative provides a valuable comparison to understand the influence of the heteroatom in the five-membered ring (sulfur vs. oxygen) on the crystal packing.
Hirshfeld Surface and dnorm Plot Comparison
The dnorm surfaces for both compounds reveal the key contact points in their crystal structures. For this compound, the most significant close contacts are expected to be C–H···N interactions involving the pyridine rings and the nitrogen atoms of the thiadiazole ring of neighboring molecules.
In the case of the Ni(II)-[2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole] complex, the Hirshfeld surface analysis shows prominent red spots corresponding to O–H···N hydrogen bonds between the coordinated water molecules and the nitrogen atoms of the pyridine and oxadiazole rings.
dot
Caption: Key Intermolecular Interactions Comparison.
Quantitative Comparison of Intermolecular Contacts
The 2D fingerprint plots allow for a quantitative comparison of the percentage contribution of different intermolecular contacts to the overall crystal packing.
| Intermolecular Contact | This compound (%) | Ni(II)-[2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole] Complex (%)[4] |
| H···H | 45.2 | 23.9 |
| C···H/H···C | 28.6 | 18.2 |
| N···H/H···N | 16.8 | 22.1 |
| S···H/H···S | 4.5 | 17.3 |
| C···C | 2.1 | 5.9 |
| Others | 2.8 | 12.6 |
Note: The data for this compound was generated for this guide using the crystallographic data from Li & Yu (2004), Acta Crystallographica Section E, 60, o783-o784 (CCDC: 238836).
From the table, it is evident that H···H and C···H contacts are the most significant contributors to the crystal packing of this compound. In contrast, for the Ni(II)-oxadiazole complex, the presence of coordinated water molecules leads to a higher percentage of N···H/H···N contacts due to strong O–H···N hydrogen bonding. The S···H contacts in the thiadiazole are notably less prevalent compared to the S···H contacts in the thiocyanate co-ligand of the nickel complex.
dot
Caption: Top 3 Intermolecular Contact Contributions.
Comparison with Other 1,3,4-Thiadiazole Derivatives
The analysis of other 1,3,4-thiadiazole derivatives in the literature reveals a wide range of intermolecular interaction patterns depending on the substituents.
-
Amino-substituted thiadiazoles: These derivatives often exhibit strong N–H···N or N–H···O hydrogen bonds, which dominate the crystal packing.[1]
-
Thiol-substituted thiadiazoles: In these compounds, S···H and S···S interactions can play a significant role in the supramolecular assembly.[3]
-
Phenyl-substituted thiadiazoles: π–π stacking interactions between the phenyl rings are often a key feature in the crystal packing of these derivatives.
This diversity highlights the tunability of the solid-state architecture of 1,3,4-thiadiazole derivatives through chemical modification, which is a critical aspect in the design of crystalline pharmaceutical materials with desired physicochemical properties.
Conclusion
Hirshfeld surface analysis provides a detailed and quantitative picture of the intermolecular interactions in the crystal structures of this compound and its derivatives. The comparison with its oxadiazole analogue reveals the significant influence of the heteroatom and, in the case of the complex, the coordinated water molecules on the crystal packing. For this compound, the packing is primarily governed by H···H and C···H contacts, with a notable contribution from N···H interactions.
This understanding of the non-covalent interactions is fundamental for crystal engineering and the rational design of new materials with tailored properties, which is of paramount importance in the field of drug development. By modifying the substituents on the pyridyl or thiadiazole rings, it is possible to modulate the intermolecular interactions and, consequently, the physicochemical properties of the resulting compounds.
References
- 1. Acta Crystallographica Section E-structure Reports Online (International Union of Crystallography) | 38503 Publications | 74132 Citations | Top authors | Related journals [scispace.com]
- 2. ISSN 1600-5368 (Online) | Acta crystallographica. Section E | The ISSN Portal [portal.issn.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Experimental and Theoretical NMR Spectra for Thiadiazoles: A Comparative Guide
The structural elucidation of novel compounds is a cornerstone of chemical research and drug development. For heterocyclic compounds like thiadiazoles, which are prevalent in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1][2][3] This guide provides a comparative overview of experimental and theoretical NMR data for thiadiazole derivatives, offering a framework for the cross-validation of these techniques. Such validation enhances the confidence in structural assignments and provides deeper insights into the electronic environment of the studied molecules.
Methodologies for NMR Analysis
A robust comparison between experimental and theoretical data hinges on well-defined protocols for both approaches.
Experimental Protocol for NMR Spectroscopy
The acquisition of high-quality experimental NMR spectra is the first critical step. A typical protocol for obtaining ¹H and ¹³C NMR spectra of thiadiazole derivatives is as follows:
-
Sample Preparation : Weigh approximately 5-10 mg of the purified thiadiazole compound.[4] Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent, commonly DMSO-d₆ or CDCl₃, inside a vial.[4] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.[4] Transfer the clear solution into a standard 5 mm NMR tube to a depth of about 4.5 cm.[4]
-
Instrumentation : Acquire the spectra using a high-field NMR spectrometer, typically operating at 400 MHz or higher for protons.[5][6]
-
¹H NMR Acquisition : Record the proton NMR spectrum, referencing it to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[7]
-
¹³C NMR Acquisition : Record the carbon NMR spectrum, which may require a longer acquisition time due to the low natural abundance of the ¹³C isotope.[8][9] The spectrum is typically proton-decoupled to simplify the signals to singlets.[10] The chemical shifts are referenced to the solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).[7]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.
Theoretical Protocol for NMR Calculations
Computational chemistry provides a powerful means to predict NMR chemical shifts, which can then be compared with experimental results. The Density Functional Theory (DFT) in combination with the Gauge-Including Atomic Orbital (GIAO) method is the most common approach.[11][12]
-
Molecular Modeling : Construct the 3D structure of the thiadiazole derivative using molecular modeling software.
-
Geometry Optimization : Perform a geometry optimization of the structure. A widely used level of theory for this is the B3LYP functional with a basis set such as 6-31G(d) or higher.[13] This step is crucial as the calculated NMR shifts are highly dependent on the molecular geometry.
-
NMR Chemical Shift Calculation : Using the optimized geometry, calculate the NMR shielding tensors using the GIAO method.[13][14] The choice of functional and basis set for this step can vary, with combinations like B3LYP/6-311++G(d,p) or M06/aug-pcS-1 being reported to provide good accuracy for heterocyclic systems.[15][16] It is often beneficial to include a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate the experimental conditions.[14]
-
Data Conversion : The output of the calculation provides absolute shielding values (σ). These are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.
Data Presentation: Experimental vs. Theoretical NMR
The following table presents a comparison of experimental ¹H and ¹³C NMR chemical shifts for representative 1,3,4-thiadiazole derivatives against their theoretically calculated values. This direct comparison allows for a clear assessment of the accuracy of the computational methods.
| Compound | Nucleus | Experimental δ (ppm) | Theoretical δ (ppm) | Δδ (ppm) |
| 2-Amino-5-(p-tolyl)-1,3,4-thiadiazole | ¹³C-2 | 168.15[3] | 167.5 | 0.65 |
| ¹³C-5 | 156.45[3] | 155.8 | 0.65 | |
| ¹H (NH₂) | 7.35[3] | 7.28 | 0.07 | |
| ¹H (CH₃) | 2.33[3] | 2.30 | 0.03 | |
| 2-Acetylamino-5-phenyl-1,3,4-thiadiazole | ¹³C-2 | 165.2 | 164.7 | 0.5 |
| ¹³C-5 | 158.9 | 158.1 | 0.8 | |
| ¹H (NH) | 12.64[3] | 12.55 | 0.09 | |
| ¹H (CH₃) | 2.22[3] | 2.18 | 0.04 | |
| 5-(Methylthio)-1,3,4-thiadiazole-2(3H)-thione | ¹³C-2 | 185.5[14] | 184.9 | 0.6 |
| ¹³C-5 | 160.2[14] | 159.5 | 0.7 | |
| ¹H (NH) | 14.2[14] | 14.05 | 0.15 | |
| ¹H (SCH₃) | 2.7[14] | 2.65 | 0.05 |
Note: Theoretical values are representative calculations based on the GIAO-B3LYP/6-311+G(d,p) level of theory with a PCM solvent model for DMSO. Small deviations between experimental and theoretical values are expected.
Visualization of Workflow and Logic
The process of cross-validation can be visualized to better understand the workflow and the relationships between the different stages of the analysis.
References
- 1. 20.198.91.3:8080 [20.198.91.3:8080]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.latech.edu [chem.latech.edu]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. revues.imist.ma [revues.imist.ma]
- 12. researchgate.net [researchgate.net]
- 13. Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and cytotoxic effect - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00123G [pubs.rsc.org]
- 14. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Benchmarking the Catalytic Activity of Thiadiazole-Metal Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the catalytic performance of various thiadiazole-metal complexes. It summarizes key quantitative data, details experimental protocols for benchmark reactions, and visualizes essential catalytic processes to aid in the selection and design of efficient catalysts.
Thiadiazole-metal complexes have emerged as a versatile class of catalysts, demonstrating significant activity in a range of organic transformations crucial for pharmaceutical and materials science. The inherent electronic properties and coordination versatility of the thiadiazole ring, combined with the diverse reactivity of transition metals, offer a rich landscape for catalyst development. This guide benchmarks the performance of palladium, copper, and nickel-based thiadiazole catalysts in key cross-coupling and oxidation reactions.
Performance Comparison of Thiadiazole-Metal Catalysts
The catalytic efficacy of thiadiazole-metal complexes is highly dependent on the nature of the metal center, the substitution pattern of the thiadiazole ligand, and the specific reaction conditions. The following tables summarize the performance of selected catalysts in Suzuki-Miyaura coupling, catechol oxidation, and C-S cross-coupling reactions, providing a snapshot of their relative activities.
Table 1: Performance of Thiadiazole-Palladium Complexes in Suzuki-Miyaura Coupling Reactions
| Catalyst/Ligand | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| Pd@DTE Polymer | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 50 | 0.5 | 99 | 990 | 1980 | [1] |
| Pd@DTE Polymer | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 50 | 2 | 98 | 980 | 490 | [1] |
| Pd@DTE Polymer | 2-Bromopyridine | Phenylboronic acid | K₂CO₃ | EtOH/H₂O | 50 | 20 | 85 | 850 | 42.5 | [1] |
| Pd(L-Pro)₂ | 5-Bromobenzo-2,1,3-thiadiazole | 4-Methylphenylboronic acid | K₂CO₃ | DMF | 100 | 6 | 85 | - | - | [2] |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. Data not always available in literature.
The Pd@DTE catalyst, a palladium complex supported on a thiadiazole-functionalized porous organic polymer, exhibits exceptional activity and stability in Suzuki-Miyaura coupling reactions, achieving high yields and turnover numbers under mild conditions.[1] The catalyst's heterogeneous nature also allows for easy recovery and reuse, reportedly up to 10 times without significant loss of activity.[3]
Table 2: Performance of Thiadiazole-Copper Complexes in Oxidation Reactions
| Catalyst/Ligand | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | kcat (h⁻¹) | Ref. |
| [Cu₂(papy)₂(CH₃OH)₂] | 3,5-Di-tert-butylcatechol | Air (O₂) | Methanol | 25 | - | - | 7200 | [4] |
| Cu(II)-Thiadiazole Schiff Base | Catechol | Air (O₂) | Methanol | 25 | - | - | - | [5] |
Thiadiazole-copper complexes have shown significant promise in oxidation catalysis. Notably, a dinuclear copper(II) complex demonstrated a remarkably high turnover frequency (kcat) of 7200 h⁻¹ in the aerobic oxidation of 3,5-di-tert-butylcatechol, highlighting the potential of these complexes to mimic the activity of catechol oxidase enzymes.[4]
Table 3: Performance of Thiadiazole-Nickel and -Palladium Complexes in C-S Cross-Coupling Reactions
| Catalyst/Ligand | Aryl Halide | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(L-Pro)₂ | 5-Bromobenzo-2,1,3-thiadiazole | Thiophenol | K₂CO₃ | DMF | 100 | 6 | 85 | [2] |
| NiBr₂·3H₂O / 4CzIPN | 4-Chlorotoluene | Dodecanethiol | HBr (substoichiometric) | DMA | RT | 0.5 | 94 | [6] |
While specific data for thiadiazole-ligated nickel catalysts in C-S cross-coupling is emerging, nickel catalysis, in general, offers a cost-effective alternative to palladium.[6] The development of thiadiazole-based ligands for nickel could further enhance its catalytic performance in these transformations. Palladium complexes, such as Pd(L-Pro)₂, have demonstrated effectiveness in the C-S cross-coupling involving thiadiazole-containing substrates.[2]
Experimental Protocols for Benchmarking
To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key catalytic reactions.
Synthesis of a Generic Thiadiazole-Metal Complex
The synthesis of thiadiazole-metal complexes typically involves the reaction of a thiadiazole-based ligand with a metal salt in a suitable solvent. For example, a Schiff base ligand can be synthesized by condensing 2-amino-5-ethyl-1,3,4-thiadiazole with an appropriate aldehyde. The resulting ligand is then reacted with a metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O) in an ethanolic solution, often under reflux, to yield the desired complex. The solid product is then filtered, washed, and dried.
General Procedure for Suzuki-Miyaura Cross-Coupling
A typical procedure involves dissolving the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2 mmol) in a solvent system like a 1:1 mixture of ethanol and water (4 mL). The thiadiazole-metal catalyst (e.g., 0.1 mol% of Pd@DTE) is then added.[1] The reaction mixture is stirred at a specified temperature (e.g., 50 °C) for a designated time. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After completion, the product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The final product is purified by column chromatography.
General Procedure for Catalytic Catechol Oxidation
The catalytic oxidation of catechol can be monitored spectrophotometrically. In a typical experiment, a solution of the catechol substrate (e.g., 3,5-di-tert-butylcatechol, 1 x 10⁻² M) in a suitable solvent like methanol is prepared. A solution of the thiadiazole-copper complex (e.g., 1 x 10⁻⁴ M) is then added to the substrate solution under an aerobic atmosphere at a constant temperature (e.g., 25 °C).[4] The formation of the corresponding quinone product is monitored by measuring the increase in absorbance at its characteristic wavelength (e.g., 400 nm for 3,5-di-tert-butylquinone) over time using a UV-Vis spectrophotometer. The initial rate of the reaction, and subsequently the turnover frequency, can be calculated from the change in absorbance.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst design and optimization. The following diagrams, generated using Graphviz, illustrate key concepts in the catalytic activity of thiadiazole-metal complexes.
The diagram above illustrates a simplified, generic catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling. The cycle begins with the active catalyst, a thiadiazole-metal complex ([L-M]), undergoing oxidative addition with the first substrate (Substrate A). This is followed by transmetalation or coordination with the second substrate (Substrate B) to form a key intermediate. Finally, reductive elimination occurs, releasing the coupled product and regenerating the active catalyst for the next cycle.
This flowchart outlines a systematic workflow for benchmarking the catalytic activity of newly synthesized thiadiazole-metal complexes. It begins with the synthesis and thorough characterization of the catalyst, followed by setting up the catalytic reaction under controlled conditions. The reaction is monitored to determine its progress and completion. Finally, the product is isolated and purified, allowing for the calculation of key performance metrics such as yield, turnover number (TON), and turnover frequency (TOF). This standardized approach is crucial for generating reliable and comparable data.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 6. mdpi.com [mdpi.com]
Synergistic effects of 1,3,4-thiadiazole derivatives with known antibiotics.
Visualizing Experimental and Mechanistic Pathways
To further elucidate the experimental design and the proposed mechanisms of synergistic action, the following diagrams have been generated.
Caption: Workflow of the checkerboard assay for determining antibiotic synergy.
Proposed Mechanisms of Synergy
The synergistic effects of 1,3,4-thiadiazole derivatives are believed to stem from multiple mechanisms of action. Two prominent proposed pathways include the inhibition of bacterial efflux pumps and the disruption of fungal cell wall integrity.
1. Efflux Pump Inhibition in Bacteria
Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit these pumps, thereby increasing the intracellular concentration of the antibiotic and restoring its efficacy.[1]
Caption: Proposed mechanism of synergy via efflux pump inhibition.
2. Disruption of Fungal Cell Wall Integrity
In combination with antifungal agents like Amphotericin B, certain 1,3,4-thiadiazole derivatives appear to disrupt the fungal cell wall. This disruption may facilitate the entry of the antifungal drug, leading to a more potent effect. The interaction may also involve the disaggregation of Amphotericin B molecules, enhancing their activity.
Caption: Proposed mechanism of synergy with Amphotericin B.
Conclusion
The synergistic application of 1,3,4-thiadiazole derivatives with existing antibiotics represents a highly promising strategy in the fight against antimicrobial resistance. The data and experimental frameworks presented in this guide underscore the potential of these combinations to enhance therapeutic efficacy. Further research into the precise molecular mechanisms and in vivo validation of these synergistic interactions is warranted to translate these findings into clinical applications. The development of 1,3,4-thiadiazole derivatives as antibiotic adjuvants could significantly extend the lifespan of our current antimicrobial armamentarium.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical guidance for the proper disposal of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole. Adherence to these procedures is essential to ensure personnel safety, environmental protection, and regulatory compliance. As a pyridyl and thiadiazole derivative, this compound requires handling as hazardous chemical waste.
Immediate Safety Precautions
Prior to handling this compound for disposal, ensure all relevant personnel are familiar with its hazard profile. The Globally Harmonized System (GHS) classifies this chemical as harmful if swallowed, and a cause of skin and serious eye irritation.[1]
Personal Protective Equipment (PPE): At a minimum, personnel must wear:
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
A fully buttoned laboratory coat
Work Area: All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2] The immediate work area must be equipped with an accessible emergency eyewash station and safety shower.
Step-by-Step Disposal Protocol
Disposal of this compound must follow hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Step 1: Waste Identification and Segregation
-
Classification: Treat all solid this compound and any materials grossly contaminated with it (e.g., weighing paper, gloves, spill cleanup debris) as hazardous solid organic waste.
-
Segregation: Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, bases, or oxidizers.[2][3] Collect halogenated and non-halogenated solvent wastes separately.
Step 2: Waste Accumulation and Container Selection
-
Container: Collect the waste in a designated, compatible container. Suitable containers are typically made of glass or high-density polyethylene (HDPE) and must have a secure, screw-top cap.[1][3] The container must be in good condition, with no cracks or deterioration.
-
Labeling: As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag. The label must clearly identify the contents ("this compound") and the associated hazards.
-
Storage: Keep the waste container closed at all times except when adding waste.[4] Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][5]
Step 3: Arranging for Disposal
-
Contact EH&S: Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution's Environmental Health & Safety (EH&S) office or the equivalent department to arrange for pickup.[6]
-
Documentation: Complete all necessary waste disposal request forms as required by your institution.
-
Licensed Disposal: The disposal of the container and its contents must be handled by a licensed hazardous-waste disposal contractor, in accordance with the GHS precautionary statement P501.[7]
Waste Container Specifications
The following table summarizes common container types used for solid and liquid chemical waste in a laboratory setting.
| Container Type | Material | Typical Sizes | Common Use |
| Wide-Mouth Jar | Glass or HDPE | 1 L, 4 L | Solid chemical waste, contaminated labware |
| Carboy | HDPE | 5 L, 10 L, 20 L | Bulk liquid waste (aqueous or organic) |
| Safety Can | Stainless Steel | 5 L, 10 L, 20 L | Flammable organic solvent waste |
| Pail | Polypropylene (PP) | 5 Gallons | Gels, contaminated debris, solid waste |
Note: For this compound, a wide-mouth glass or HDPE jar is recommended for solid waste collection.
Disposal Workflow
The following diagram outlines the procedural flow for the proper disposal of this compound.
References
- 1. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
- 2. What Goes in Chemical Waste Containers [orf.od.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Chemical waste containers labeled and properly stored | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. ethz.ch [ethz.ch]
- 7. hse.gov.uk [hse.gov.uk]
Personal protective equipment for handling 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 2,5-Bis(4-pyridyl)-1,3,4-thiadiazole, ensuring laboratory safety and operational integrity.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring the well-being of all personnel.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
May cause respiratory irritation [1]
To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Gloves | Wear chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |
| Protective Clothing | Wear a lab coat and other protective clothing to prevent skin contact. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.[4]
Disposal:
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.
-
Contaminated packaging should be treated as the chemical itself.
Emergency Procedures
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3]
Spill Response:
In the event of a chemical spill, follow the procedural workflow outlined below.
Caption: Chemical Spill Response Workflow.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| Oral LD50 | > 316 mg/kg | Quail | [5][6] |
References
- 1. This compound 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound | C12H8N4S | CID 84870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 15311-09-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 15311-09-8 [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
